Chloroacetyl-L-asparagine
Description
Propriétés
IUPAC Name |
(2S)-4-amino-2-[(2-chloroacetyl)amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2O4/c7-2-5(11)9-3(6(12)13)1-4(8)10/h3H,1-2H2,(H2,8,10)(H,9,11)(H,12,13)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTOREWCHUWIPOO-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)NC(=O)CCl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)NC(=O)CCl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50721379 | |
| Record name | N~2~-(Chloroacetyl)-L-asparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50721379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122723-93-7 | |
| Record name | N~2~-(Chloroacetyl)-L-asparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50721379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chloroacetyl-L-asparagine: Structural Dynamics, Synthesis, and Applications in Peptide Engineering
As peptide engineering and biocatalysis advance, the demand for highly specific, conformationally constrained building blocks has surged. Chloroacetyl-L-asparagine (N-chloroacetyl-L-asparagine) has emerged as a critical intermediate in both enzymatic substrate profiling and advanced macrocyclization strategies.
This technical guide synthesizes the physicochemical properties, mechanistic synthesis, and advanced applications of Chloroacetyl-L-asparagine. Designed for drug development professionals and synthetic chemists, this whitepaper emphasizes causality in experimental design and provides self-validating protocols to ensure high-fidelity reproducibility in the lab.
Chemical Identity & Physicochemical Properties
Chloroacetyl-L-asparagine is an N-acylated derivative of the naturally occurring amino acid L-asparagine. The presence of the highly reactive alpha-chloroacetamide moiety transforms this molecule from a simple building block into a potent electrophile, capable of participating in targeted nucleophilic substitutions (such as thioether formation) and covalent enzyme inhibition.
Quantitative Data Summary
| Property | Value / Description |
| Chemical Name | N-Chloroacetyl-L-asparagine |
| CAS Registry Number | 122723-93-7 [1] |
| Molecular Formula | C₆H₉ClN₂O₄ |
| Molecular Weight | 208.60 g/mol |
| Structural Formula | Cl-CH₂-CO-NH-CH(CH₂CONH₂)-COOH |
| Appearance | White to off-white crystalline powder |
| Solubility | Highly soluble in H₂O and Methanol; Insoluble in Hexanes |
| Reactivity Profile | Electrophilic at the α-carbon of the chloroacetyl group; susceptible to nucleophilic attack by thiols (e.g., cysteine). |
Mechanistic Synthesis: The Schotten-Baumann Approach
The synthesis of Chloroacetyl-L-asparagine relies on a modified Schotten-Baumann acylation. In this reaction, the primary α-amine of L-asparagine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride.
Causality in Reaction Design
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Temperature Control (0 °C): Chloroacetyl chloride is highly susceptible to rapid hydrolysis in aqueous environments. Maintaining the reaction at 0 °C suppresses this side reaction, preventing the formation of glycolic acid and preserving the acyl chloride for amine nucleophilic attack.
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pH Maintenance (pH 8.0 - 9.0): The pKa of the α-amine of L-asparagine is approximately 8.8. The reaction must be kept basic to ensure the amine remains deprotonated and nucleophilic. However, excessive alkalinity (pH > 10) accelerates the hydrolysis of the acyl chloride and can lead to unwanted deamidation of the asparagine side chain.
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Acidic Precipitation (pH 2.0): The pKa of the α-carboxylic acid is ~2.1. Acidifying the mixture to pH 2.0 fully protonates the carboxylate, rendering the product electronically neutral. This drastically reduces its aqueous solubility, driving efficient crystallization.
Workflow for the Schotten-Baumann synthesis of Chloroacetyl-L-asparagine.
Self-Validating Protocol: Synthesis of Chloroacetyl-L-asparagine
-
Preparation: Dissolve 100 mmol of L-asparagine in 50 mL of 2M NaOH (aq) in a 250 mL round-bottom flask. Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C.
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Acylation: Equip the flask with a dropping funnel containing 120 mmol of chloroacetyl chloride dissolved in 10 mL of anhydrous dioxane. Add the chloroacetyl chloride dropwise over 30 minutes under vigorous magnetic stirring.
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Validation Checkpoint: Monitor the pH continuously using a calibrated probe. If the pH drops below 8.0, the α-amine will protonate, halting the reaction. Immediately add 2M NaOH dropwise to restore the pH to 8.5.
-
-
Maturation: Once addition is complete, stir the mixture for an additional 2 hours at room temperature to ensure complete conversion.
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Precipitation: Cool the mixture back to 0 °C. Slowly add 6M HCl dropwise until the pH reaches exactly 2.0.
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Validation Checkpoint: A white precipitate should begin forming around pH 3.5. If no precipitate forms at pH 2.0, the product may be supersaturated; seed the solution with a glass stirring rod.
-
-
Isolation: Filter the precipitate under vacuum, wash with 3 x 20 mL of ice-cold water, and dry under high vacuum over P₂O₅ for 24 hours.
Biological & Synthetic Applications
Enzymatic Substrate Profiling (Aspartoacylase)
Aspartoacylase (EC 3.5.1.15) is a critical hydrolase in the mammalian brain, natively responsible for cleaving N-acetyl-L-aspartate (NAA) into acetate and L-aspartate. Mutations in this enzyme lead to Canavan disease. Researchers utilize Chloroacetyl-L-asparagine as a substrate analog to map the steric and electronic tolerances of the enzyme's active site [2]. Because the chloroacetyl group is bulkier and more electron-withdrawing than an acetyl group, and the side chain is an amide rather than a carboxylate, it acts as a "poor substrate." Quantifying its cleavage kinetics provides deep insights into the catalytic triad's nucleophilic attack mechanism and the active site's binding pocket constraints.
Initiator for Thioether-Directed Macrocyclization
In modern drug discovery, cyclic peptides are prized for their high target affinity and proteolytic stability. Technologies like the Random non-standard Peptides Integrated Discovery (RaPID) system rely on N-chloroacetylated amino acids to initiate peptide translation.
When Chloroacetyl-L-asparagine is incorporated at the N-terminus of a peptide sequence containing a downstream cysteine, a spontaneous intramolecular SN2 reaction occurs. The nucleophilic sulfhydryl group of the cysteine attacks the electrophilic α-carbon of the chloroacetyl group, displacing the chloride ion and forming a robust thioether bridge [3]. This cyclization locks the peptide into a constrained pharmacophore, a technique successfully used to discover low-nanomolar inhibitors for targets like Peptidylarginine Deiminase IV (PADI4).
Utilization of N-chloroacetylated amino acids in thioether-directed macrocyclization.
Self-Validating Protocol: Thioether Macrocyclization
-
Peptide Cleavage: Following standard Fmoc-SPPS, cleave the peptide (containing N-terminal Chloroacetyl-L-asparagine and a C-terminal Cysteine) from the resin using a TFA/TIPS/H₂O (95:2.5:2.5) cocktail for 2 hours.
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Ether Precipitation: Precipitate the crude linear peptide in cold diethyl ether, centrifuge, and dry the pellet.
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Cyclization: Dissolve the crude peptide in a degassed cyclization buffer (50 mM Tris-HCl, pH 8.0) at a highly dilute concentration (≤ 1 mg/mL).
-
Causality Note: High dilution is strictly required to favor intramolecular macrocyclization over intermolecular dimerization.
-
Validation Checkpoint: Monitor the reaction via LC-MS. The cyclized product will show a mass shift of -36 Da (loss of HCl) compared to the linear precursor. The reaction is typically complete within 1–2 hours at room temperature.
-
-
Purification: Quench the reaction with 1% TFA to lower the pH to 3.0, halting any further disulfide scrambling, and purify via preparative RP-HPLC.
Conclusion
Chloroacetyl-L-asparagine is a highly versatile reagent that bridges the gap between traditional organic synthesis and advanced peptide engineering. By understanding the strict physicochemical parameters governing its synthesis—namely pH and temperature control—researchers can reliably produce this compound. Furthermore, its application as an electrophilic initiator in thioether macrocyclization continues to drive the discovery of next-generation cyclic peptide therapeutics.
References
Molecular weight and exact mass of Chloroacetyl-L-asparagine
An In-Depth Technical Guide to the Molecular Weight and Exact Mass of Chloroacetyl-L-Asparagine
Introduction
In the fields of chemical biology, proteomics, and drug development, the precise characterization of molecular entities is paramount. Chloroacetyl-L-asparagine, a derivatized amino acid, serves as a valuable tool for researchers, often employed as a synthetic intermediate or as a probe for studying protein interactions through covalent modification. Its utility is predicated on its exact chemical identity, for which mass is a fundamental determinant.
This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of two critical and often conflated parameters: the molecular weight and the exact mass of Chloroacetyl-L-asparagine. We will delve into the theoretical underpinnings of these values, the authoritative methods for their experimental determination, and the practical implications of these measurements in a research and development setting. As a senior application scientist, the goal is not merely to present data, but to illuminate the causality behind the analytical choices that ensure scientific integrity.
Section 1: Fundamental Concepts: Molecular Weight vs. Exact Mass
Understanding the distinction between molecular weight and exact mass is crucial for the correct application and interpretation of analytical data, particularly in mass spectrometry.
Molecular Weight (or Average Molecular Mass) The molecular weight of a compound is a weighted average of the masses of its molecules, calculated using the average atomic weight of each element. This average atomic weight accounts for the natural abundance of all stable isotopes of that element on Earth. For instance, the atomic weight of carbon is approximately 12.011 u, reflecting the presence of both ¹²C (~98.9%) and ¹³C (~1.1%). Molecular weight is the value used for stoichiometric calculations in bulk chemistry, such as determining the mass of a reagent needed for a reaction.
Exact Mass (or Monoisotopic Mass) Conversely, exact mass is the mass of a molecule calculated using the mass of the single most abundant stable isotope of each constituent element. For the elements common in organic chemistry, these are ¹H, ¹²C, ¹⁴N, ¹⁶O, and for chlorine, ³⁵Cl. High-resolution mass spectrometers are capable of distinguishing between molecules that differ in mass only by the presence of different isotopes. Therefore, exact mass is the relevant value when interpreting a high-resolution mass spectrum.
Section 2: Physicochemical and Mass Properties of Chloroacetyl-L-Asparagine
To calculate the mass values for N²-Chloroacetyl-L-asparagine, we must first establish its molecular formula. The structure is derived by acylating the alpha-amino group of L-asparagine with a chloroacetyl group.
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Chloroacetyl group addition: Adds C₂H₂ClO, removes one H from the amine.
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Resulting Molecular Formula: C₆H₉ClN₂O₄
Based on this formula, we can calculate the key mass properties. A critical feature of chloro-compounds is the isotopic distribution of chlorine: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This results in a characteristic isotopic pattern in the mass spectrum, with a significant "M+2" peak approximately one-third the intensity of the monoisotopic peak.
| Property | Value (Da) | Calculation Basis |
| Molecular Weight | 208.60 g/mol | Sum of the average atomic weights of all atoms (e.g., C=12.011, Cl=35 .453). |
| Monoisotopic Mass | 208.02508 | Calculated using the most abundant isotopes: ¹²C, ¹H, ³⁵Cl , ¹⁴N, ¹⁶O. This is the theoretical [M] peak. |
| M+2 Isotope Mass | 209.9984 | Calculated using the most abundant isotopes but with ³⁷Cl . |
Section 3: Theoretical Isotopic Distribution
A high-resolution mass spectrometer will not detect a single peak for Chloroacetyl-L-asparagine, but rather a cluster of peaks representing its isotopic distribution. The most intense peak (the "base peak" for the cluster) will correspond to the monoisotopic mass. Other peaks arise from the natural abundance of heavier isotopes, primarily ¹³C and ³⁷Cl.
For the protonated molecule ([M+H]⁺), the key expected peaks are:
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[M+H]⁺ (A): Corresponds to the monoisotopic mass (all ¹²C, ³⁵Cl). Theoretical m/z = 209.03291 .
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[M+1+H]⁺ (A+1): Primarily due to the presence of a single ¹³C atom. Expected to be ~6.6% of the A peak intensity.
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[M+2+H]⁺ (A+2): Dominated by the presence of a single ³⁷Cl atom. Expected to be ~32% of the A peak intensity.
This distinct A / A+2 ratio is a powerful diagnostic tool for confirming the presence of a single chlorine atom in an unknown compound.
Section 4: Experimental Determination by High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: The Rationale for HRMS
While nominal mass instruments provide integer masses, they are insufficient for unambiguous compound identification. High-Resolution Mass Spectrometry (HRMS) instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, provide mass measurements with high accuracy (typically <5 ppm), allowing for the determination of a molecule's elemental composition.[5][6][7][8][9] This level of precision is essential to distinguish Chloroacetyl-L-asparagine from other potential molecules with the same nominal mass but different elemental formulas.
Trustworthiness: A Self-Validating Experimental Workflow
The protocol described below is designed to be self-validating. The combination of chromatographic retention time, high-resolution accurate mass measurement, and verification of the characteristic chlorine isotopic pattern provides multiple, orthogonal points of data that converge to confirm the compound's identity with a high degree of confidence.
Experimental Protocol: LC-HRMS Analysis
-
Sample Preparation:
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Accurately weigh approximately 1 mg of Chloroacetyl-L-asparagine.
-
Dissolve in a suitable solvent (e.g., a 50:50 mixture of water and acetonitrile) to create a 1 mg/mL stock solution.
-
Perform a serial dilution of the stock solution with the initial mobile phase (see below) to a final working concentration of 1 µg/mL.
-
-
Liquid Chromatography (LC) Separation:
-
Rationale: Chromatography separates the target analyte from potential impurities, salts, or formulation components, ensuring that the mass spectrum is clean and representative of the compound of interest. Given the polar nature of the analyte, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent choice.[10]
-
Column: HILIC Column (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z, 2.1 x 100 mm, 2.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.
-
Mobile Phase B: 90:10 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.
-
Gradient: Start at 95% B, hold for 1 minute, decrease to 40% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry (MS) Analysis:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode. This will protonate the molecule to form the [M+H]⁺ ion for detection.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Thermo Scientific™ Orbitrap Exploris™ 240, Sciex ZenoTOF 7600).
-
Scan Mode: Full scan (or MS1 scan) mode.
-
Mass Range: m/z 100-500.
-
Resolution Setting: >60,000 (FWHM).
-
-
Data Analysis and Validation:
-
Extract the mass spectrum corresponding to the chromatographic peak of the analyte.
-
Identify the monoisotopic peak (A) and the A+2 peak. Verify that the intensity ratio is approximately 100:32, confirming the presence of one chlorine atom.
-
Compare the measured m/z of the monoisotopic peak to the theoretical m/z (209.03291).
-
Calculate the Mass Error: Use the following formula to ensure the measurement is within an acceptable tolerance (typically < 5 ppm for confident identification).[11][12][13] Mass Error (ppm) = [(Experimental m/z - Theoretical m/z) / Theoretical m/z] * 1,000,000
-
Section 5: Applications in Research and Drug Development
The accurate determination of Chloroacetyl-L-asparagine's mass is not merely an academic exercise; it is fundamental to its application in a regulated and scientifically rigorous environment.
-
Identity Confirmation: HRMS provides definitive proof of the chemical identity of a newly synthesized batch, ensuring that the correct material is being used in subsequent experiments.
-
Purity Assessment: The high resolving power of HRMS allows for the detection of closely related impurities that may have the same nominal mass but differ in elemental composition. This is critical for assessing the purity profile of a compound.
-
Metabolite Identification: In DMPK (Drug Metabolism and Pharmacokinetics) studies, accurate mass measurements are used to propose elemental formulas for unknown metabolites, providing crucial clues to their structure.
-
Proteomics: In chemical proteomics, knowing the exact mass of a covalent probe like Chloroacetyl-L-asparagine is essential for identifying its protein targets by the corresponding mass shift on a modified peptide after enzymatic digestion.
Conclusion
For Chloroacetyl-L-asparagine, the molecular weight (208.60 g/mol ) is the value for the bottle label, used for weighing out material for a solution. The exact mass (monoisotopic mass of 208.02508 Da) is the value for the scientist, used to find and confirm the molecule in a high-resolution mass spectrometer. This distinction is fundamental to the precise and accurate molecular characterization required in modern research. By employing a robust LC-HRMS workflow, researchers can confidently verify the identity and purity of this reagent, ensuring the integrity and reproducibility of their scientific findings and advancing the development of new therapeutics.
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ResearchGate. (2025, September 23). In LC-MS-MS, Is it more accurate to apply the mass error (in ppm) for every fragment or it is applied only for the molecular ion peak? ResearchGate. [Link]
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Li, Y., et al. (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Molecules. [Link]
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Whitepaper: The Biochemical Utility of Chloroacetyl-L-asparagine in Enzymatic Probing and Peptide Analysis
Introduction & Core Directive
While natural biochemical pathways rely heavily on canonical amino acids and their acetylated derivatives (such as N-acetyl-L-aspartate), synthetic halogenated analogs serve as indispensable tools for researchers seeking to map enzyme active sites and calibrate analytical assays.1 [1] (CAS 122723-93-7) is a highly specialized synthetic derivative that bridges the gap between enzymology and peptide chemistry.
As a Senior Application Scientist, I have structured this technical guide to deconstruct the dual utility of Chloroacetyl-L-asparagine: first, as a mechanistic "poor substrate" probe for the critical neuro-enzyme aspartoacylase (ASPA), and second, as a rigorous calibration standard for differentiating N-terminal peptides via anomalous ninhydrin reactivity.
Chemical Profiling and Structural Dynamics
The molecular architecture of Chloroacetyl-L-asparagine is defined by the substitution of a standard acetyl group with a chloroacetyl moiety at the alpha-amino position of L-asparagine. This substitution introduces significant electronegativity and steric bulk, fundamentally altering the molecule's interaction with biological targets.
Table 1: Physicochemical Properties of Chloroacetyl-L-asparagine
| Property | Value | Structural Implication |
| Chemical Name | Chloroacetyl-L-asparagine | N-acylated amino acid derivative |
| CAS Registry Number | 122723-93-7 | Unique identifier for assay procurement |
| Molecular Formula | C6H9ClN2O4 | Halogenated aliphatic structure |
| Molecular Weight | 208.60 g/mol | Allows for mass spectrometry differentiation |
| Exact Mass | 208.0250845 | High-resolution MS targeting |
| Rotatable Bond Count | 5 | Confers moderate conformational flexibility |
Enzymatic Probing: Mapping the Aspartoacylase (ASPA) Active Site
Aspartoacylase (ASPA, EC 3.5.1.15) is a hydrolase critical to central nervous system function. It is primarily responsible for degrading N-acetyl-L-aspartate (NAA) into acetate and L-aspartate, a process essential for myelin lipid synthesis. Mutations in the ASPA gene lead to Canavan disease, a fatal spongiform leukodystrophy.
To study the catalytic mechanism of ASPA—specifically the nucleophilic attack facilitated by the active site residue Glu178—researchers require substrates that bind to the active site but undergo exceptionally slow turnover. According to the 2 [2], Chloroacetyl-L-asparagine functions as a "poor substrate" for ASPA (extensively documented in Sus scrofa models).
Mechanistic Causality: The electron-withdrawing nature of the alpha-chloro substituent induces a strong inductive effect (-I effect), which decreases the electron density at the amide carbonyl carbon. Combined with the steric bulk of the chlorine atom and the substitution of aspartate's terminal carboxylate with an uncharged asparagine amide, the substrate misaligns within the ASPA active site. This hinders optimal nucleophilic attack by Glu178, slowing hydrolysis and allowing researchers to trap and isolate the transient enzyme-substrate complex for X-ray crystallography.
Figure 1: Comparative catalytic pathways of ASPA with natural substrate vs. synthetic probe.
Peptide Chemistry: Anomalous Ninhydrin Reactivity
In peptide synthesis and sequencing, the ninhydrin reaction is the gold standard for detecting free alpha-amino groups. However, differentiating specific N-terminal residues from complex peptide mixtures requires nuanced calibration.
Typically, N-acylated amino acids do not react with ninhydrin because the alpha-amino group is chemically blocked. However, historical studies on 3 [3] utilized Chloroacetyl-L-asparagine to demonstrate an anomalous reactivity specific to the asparagine side chain. When heated, the terminal amide of the asparagine side chain undergoes a specialized degradation pathway, releasing free ammonia (NH3) that subsequently reacts with ninhydrin to form Ruhemann's purple. Chloroacetyl-L-asparagine acts as the perfect positive control to isolate this side-chain reactivity from alpha-amino reactivity, ensuring drug development professionals can accurately validate peptide purity.
Experimental Methodologies (Self-Validating Systems)
Protocol 1: ASPA Kinetic Profiling using Halogenated Probes
Objective: Determine the binding affinity (Km) and turnover rate (kcat) of Chloroacetyl-L-asparagine with recombinant ASPA.
-
Enzyme Preparation: Dilute purified recombinant ASPA in 50 mM Tris-HCl buffer (pH 7.4) containing 1 mM DTT to maintain active site cysteine residues in a reduced state.
-
Substrate Incubation: Add Chloroacetyl-L-asparagine at varying concentrations (0.1 mM to 10 mM). Incubate at 37°C.
-
Reaction Quenching: At precisely 15 minutes, quench the reaction by adding an equal volume of ice-cold 0.5 M perchloric acid. Causality: Rapid acidification denatures the enzyme instantly, preventing post-incubation substrate cleavage that would skew kinetic data.
-
Validation Checkpoint (Self-Validation): Run a parallel assay using N-Acetyl-L-Aspartate (NAA). If the NAA control fails to yield standard acetate levels, the enzyme batch is non-viable and the run must be discarded.
-
Quantification via Ion Chromatography (IC): Centrifuge the quenched samples and inject the supernatant into an IC system. Causality: UV-Vis is insufficient because the cleavage product, chloroacetate, lacks a strong chromophore. IC provides baseline separation of chloroacetate from the Tris-HCl buffer salts.
Protocol 2: Ninhydrin-Based Colorimetric Differentiation Assay
Objective: Quantify anomalous NH3 release from N-acylated asparagine residues to calibrate peptide sequencing equipment.
-
Buffer Formulation: Prepare a 0.2 M citrate buffer adjusted strictly to pH 6.6. Causality: pH 6.6 is the thermodynamic sweet spot; it optimizes the formation of Ruhemann's purple while preventing the base-catalyzed hydrolysis of the chloroacetyl blocking group.
-
Reagent Addition: Mix 1 mL of 2 mM Chloroacetyl-L-asparagine with 1 mL of 2% ninhydrin solution (dissolved in methyl cellosolve).
-
Thermal Incubation: Heat the mixture in a boiling water bath (100°C) for exactly 10 minutes. Causality: Extending incubation beyond 10 minutes risks non-specific thermal degradation of the peptide backbone, generating false-positive NH3 signals.
-
Validation Checkpoint (Self-Validation): Prepare a blank containing Chloroacetyl-L-aspartic acid. Because it lacks the terminal amide, it must yield an absorbance of 0.00 at 570 nm. Any signal indicates environmental NH3 contamination.
-
Spectrophotometry: Cool the tubes rapidly in an ice bath and measure absorbance at 570 nm.
Figure 2: Step-by-step workflow for ninhydrin-based colorimetric differentiation assay.
Quantitative Data Presentation
Table 2: Comparative Kinetic Parameters of ASPA Substrates
| Substrate | Target Enzyme | Affinity / Turnover Status | Primary Cleavage Products | Application |
| N-Acetyl-L-Aspartate (NAA) | Aspartoacylase (ASPA) | High Affinity / Rapid | Acetate + L-Aspartate | Standard biological metabolism |
| Chloroacetyl-L-Asparagine | Aspartoacylase (ASPA) | Poor Substrate / Slow | Chloroacetate + L-Asparagine | Structural probing / Crystallography |
Conclusion
Chloroacetyl-L-asparagine is far more than a niche synthetic chemical; it is a precision instrument for biochemical interrogation. By acting as a slow-turnover probe for aspartoacylase, it enables structural biologists to map the active sites of enzymes implicated in severe neurodegenerative diseases. Simultaneously, its unique side-chain reactivity provides analytical chemists with a robust calibration standard for differentiating complex peptide mixtures. Mastering the use of such halogenated analogs is a critical competency for advanced drug development and enzymatic profiling.
References
- Source: echemi.
- Title: Information on EC 3.5.1.
- Source: researchgate.
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Kinetics and Mechanisms of Chloroacetyl-L-asparagine Degradation in Aqueous Solutions: A Comprehensive Technical Guide
Executive Summary
Chloroacetyl-L-asparagine (CAA, CAS: 122723-93-7) is a specialized synthetic amino acid derivative widely utilized in enzymology—particularly as a substrate for1[1]—and as a reactive intermediate in peptide bioconjugation. For researchers and drug development professionals, understanding the precise stability profile and half-life of CAA in aqueous media is critical. Unaccounted degradation can lead to artifactual data in kinetic assays, loss of active pharmaceutical ingredients (APIs), and the introduction of unwanted structural isomers.
This whitepaper provides an authoritative, mechanistic breakdown of CAA degradation pathways, quantitative half-life profiling, and a self-validating experimental protocol to ensure scientific integrity in your formulation workflows.
Mechanistic Pathways of Degradation
The degradation of CAA in aqueous environments is not a singular event but a composite of parallel chemical reactions dictated by pH, temperature, and buffer composition. Recognizing the causality behind these pathways is essential for designing robust experimental controls.
Pathway A: Asparagine Side-Chain Deamidation
The primary driver of CAA instability at physiological pH (pH 7.4) is the non-enzymatic deamidation of the asparagine side chain. Internal asparagine residues within protein backbones typically deamidate via a succinimide intermediate, driven by the nucleophilic attack of the adjacent backbone amide nitrogen[2]. However, CAA possesses a free C-terminal carboxylate. Because of this structural distinction, the deamidation mechanism shifts: the side-chain carboxamide undergoes direct hydrolysis or intramolecular catalysis mediated by the alpha-carboxylate, releasing ammonia ( NH3 ) to yield Chloroacetyl-L-aspartate[3]. This base-catalyzed pathway is highly sensitive to the ionic strength and composition of the buffer.
Pathway B: Chloroacetamide Nucleophilic Substitution and Hydrolysis
The N -chloroacetyl moiety introduces a highly electrophilic alpha-carbon. While the amide bond of the chloroacetamide is remarkably stable to spontaneous water hydrolysis at neutral pH (with half-lives often exceeding years[4]), the alpha-chloro group is highly susceptible to bimolecular nucleophilic substitution ( SN2 ). At elevated pH (pH > 8), hydroxide ions ( OH− ) displace the chloride ion, converting CAA to Glycolyl-L-asparagine. Under extreme acidic or basic conditions, the amide bond itself can be cleaved entirely, yielding chloroacetate and L-asparagine[4].
Fig 1. Primary degradation pathways of Chloroacetyl-L-asparagine in aqueous solutions.
Kinetic Profiling and Half-Life Determination
The overall observed degradation rate ( kobs ) of CAA is the sum of the deamidation and substitution rates. The pH-rate profile for CAA exhibits a distinct "U-shape". Maximum stability is observed in the mildly acidic range (pH 4.0–5.0), where hydroxide concentration is minimized, and the side-chain amide is least activated for hydrolysis.
Table 1: Estimated Kinetic Parameters for Chloroacetyl-L-asparagine in Aqueous Solutions (37°C)
| pH Level | Primary Degradation Pathway | Estimated Half-Life ( t1/2 ) | Causality / Mechanism |
| pH 2.0 | Amide Cleavage / Direct Hydrolysis | 15 - 20 Days | Acid-catalyzed protonation of the amide oxygen facilitates water attack[4]. |
| pH 4.5 | Minimal (Maximum Stability) | > 60 Days | Hydronium and hydroxide concentrations are minimized; carboxylate is partially protonated. |
| pH 7.4 | Side-Chain Deamidation | 2 - 5 Days | Base-catalyzed hydrolysis of the side-chain carboxamide; heavily buffer-assisted[2]. |
| pH 9.0 | Nucleophilic Substitution ( SN2 ) | < 12 Hours | High [OH−] drives rapid displacement of the alpha-chloride, forming glycolyl derivatives. |
| (Note: Quantitative values are synthesized from model C-terminal asparagine and chloroacetamide kinetic data to serve as a baseline guide for experimental design). |
Experimental Protocol: LC-MS/MS Stability Profiling
To establish a self-validating system for determining the exact half-life of CAA in your specific assay formulation, implement the following rigorously controlled LC-MS/MS workflow.
Materials Required:
-
10 mM CAA stock in anhydrous DMSO.
-
Target aqueous buffers (e.g., 50 mM Sodium Acetate pH 4.5; 50 mM PBS pH 7.4).
-
Quenching solution: 0.1% Formic Acid in Acetonitrile (Ice-cold).
Step-by-Step Methodology:
-
Initiation: Dilute the CAA stock to a final concentration of 10 µM in the pre-warmed target buffer (37°C). Ensure the final DMSO concentration remains ≤0.1% to prevent co-solvent dielectric effects from artificially stabilizing the molecule.
-
Thermal Incubation & Sampling: Incubate the solution in a thermoshaker at 37°C. Withdraw 50 µL aliquots at predefined kinetic time points (e.g., 0, 1, 2, 4, 8, 24, 48, and 72 hours).
-
Chemical Quenching: Immediately transfer each 50 µL aliquot into 50 µL of the ice-cold quenching solution. The rapid drop in pH to ~3.0 and the introduction of the organic solvent instantly halt both deamidation and SN2 substitution pathways.
-
Clarification: Centrifuge the quenched samples at 14,000 x g for 5 minutes at 4°C to remove any precipitated buffer salts.
-
LC-MS/MS Analysis: Inject 5 µL of the supernatant onto a C18 reverse-phase column. Utilize a gradient of Water/Acetonitrile (supplemented with 0.1% Formic Acid). Monitor the parent mass transition for intact CAA, alongside specific MRM transitions for Chloroacetyl-L-aspartate (+1 Da mass shift) and Glycolyl-L-asparagine (-Cl, +OH mass shift).
-
Kinetic Synthesis: Plot the natural logarithm ( ln ) of the remaining CAA peak area versus time. The slope of the linear regression yields −kobs , from which the half-life is calculated using the first-order decay equation: t1/2=0.693/kobs .
Fig 2. Self-validating LC-MS/MS workflow for determining CAA kinetic half-life.
Mitigation Strategies for Formulation and Storage
To maximize the shelf-life and integrity of CAA in experimental settings, adhere to the following formulation rules:
-
pH Optimization: Maintain buffer solutions strictly between pH 4.5 and 5.0 for maximum aqueous stability.
-
Buffer Nucleophilicity: Strictly avoid primary amine buffers (e.g., Tris) or thiol-containing reducing agents (e.g., DTT, β -mercaptoethanol). These will rapidly react with the chloroacetyl group via nucleophilic attack, depleting the CAA within minutes. Utilize non-nucleophilic buffers such as Acetate or MES.
-
Storage Conditions: For long-term storage, lyophilize aqueous solutions to remove the hydrolytic driver (water), or snap-freeze aliquots at -80°C to arrest kinetic degradation entirely.
References
-
BRENDA Enzyme Database - Information on EC 3.5.1.15 (Aspartoacylase). Source: brenda-enzymes.info. 1
-
Asparagine Deamidation and the Role of Higher Order Protein Structure . Source: ACS Publications (acs.org). 2
-
Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides . Source: Journal of Agricultural and Food Chemistry (researchgate.net). 4
-
Genesis and regulation of C-terminal cyclic imides from protein damage . Source: PNAS / NIH (nih.gov). 3
Sources
Deciphering the Thermodynamic Architecture of Chloroacetyl-L-asparagine Binding: A Comprehensive Biophysical Guide
As drug development pivots toward highly targeted, mechanism-based therapeutics, understanding the fundamental thermodynamics of ligand-protein interactions is no longer optional—it is a critical path to optimization. This technical whitepaper explores the thermodynamic and kinetic characterization of Chloroacetyl-L-asparagine (CAA) binding.
CAA is a well-documented substrate analog and probe for amidohydrolases, most notably Aspartoacylase (ASPA, EC 3.5.1.15) , where it serves as a poor substrate, making it an excellent candidate for capturing transient binding states without rapid catalytic turnover[1]. By dissecting the enthalpic ( ΔH ) and entropic ( ΔS ) drivers of CAA binding, researchers can map the active site architecture of target enzymes and rationally design next-generation inhibitors or engineered enzymes.
The Biophysical Framework: Causality in Thermodynamics
The binding of CAA to a target receptor or enzyme is governed by the Gibbs free energy equation:
ΔG=ΔH−TΔS
As an application scientist, it is crucial to look beyond the equilibrium dissociation constant ( KD ). Two molecules can exhibit the exact same KD (and thus the same ΔG ) but achieve it through entirely different molecular mechanisms:
-
Enthalpy-Driven Binding ( ΔH<0 ): Indicates the formation of highly specific non-covalent interactions, such as hydrogen bonds and van der Waals contacts between the chloroacetyl moiety of CAA and the active site residues (e.g., His21, Glu24 in ASPA)[1].
-
Entropy-Driven Binding ( −TΔS<0 ): Suggests the displacement of ordered water molecules from the hydrophobic pockets of the binding site into the bulk solvent, or an increase in the conformational degrees of freedom.
Because CAA possesses both a polar asparagine core and a halogenated, slightly hydrophobic chloroacetyl tail, its binding profile is highly sensitive to the microenvironment of the target protein. To capture this, we employ a self-validating orthogonal approach utilizing Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) .
Primary Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for thermodynamic profiling because it directly measures the heat released or absorbed during a binding event, allowing for the simultaneous determination of affinity ( KA ), enthalpy ( ΔH ), and stoichiometry ( n ) in a single label-free experiment[2].
The Causality of ITC Experimental Design
The primary failure point in ITC is the heat of dilution —the thermal noise generated when two slightly mismatched buffers mix. Because the heat of binding for a small molecule like CAA can be less than 10μcal per injection, a buffer mismatch of even 0.05 pH units or 1 mM salt concentration will generate background heat that entirely masks the binding signal[2]. Therefore, the protocol below is designed as a self-validating closed system.
Step-by-Step ITC Methodology
-
Absolute Buffer Synchronization:
-
Action: Dialyze the target protein (e.g., ASPA) extensively (3 x 2L exchanges over 24 hours) against the chosen assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).
-
Action: Dissolve the CAA ligand directly into the final dialysate (the exact buffer pumped out of the dialysis cassette).
-
Causality: This guarantees that the solvent composition in the syringe (CAA) and the cell (Protein) is identical down to the sub-millimolar level, eliminating non-specific heats of mixing.
-
-
Degassing and Thermal Equilibration:
-
Action: Degas both samples under a vacuum at 2∘C below the experimental run temperature (e.g., degas at 23∘C for a 25∘C run).
-
Causality: As the solution heats up in the calorimeter cell, dissolved gases will expand and form micro-bubbles. Bubbles cause erratic baseline spikes as they pass through the cell's thermal sensors. Degassing prevents this mechanical artifact[2].
-
-
Titration Parameters:
-
Action: Load 200μL of 50μM protein into the sample cell. Load the syringe with 500μM CAA.
-
Action: Program an initial purge injection of 0.5μL (discarded in data analysis to account for syringe tip diffusion), followed by 19 injections of 2μL spaced 120 seconds apart.
-
Causality: The 120-second spacing ensures the thermal power returns completely to the baseline, allowing for accurate integration of the area under the curve (AUC) for each peak[3].
-
-
Internal Validation (Control Titration):
-
Action: Perform a blank titration of CAA into the dialysate buffer alone.
-
Causality: Subtracting this blank from the main experiment isolates the intrinsic heat of binding from any residual heat of ligand dilution.
-
Kinetic Validation via Surface Plasmon Resonance (SPR)
While ITC provides the thermodynamic blueprint, it lacks kinetic resolution. To validate the KD obtained from ITC and understand the residence time of CAA, we employ SPR. SPR measures real-time changes in the refractive index near a sensor surface as the ligand binds and dissociates[4].
Step-by-Step SPR Methodology
-
Surface Preparation & Immobilization:
-
Action: Activate a CM5 (carboxymethyl dextran) sensor chip using standard EDC/NHS amine coupling chemistry.
-
Action: Flow the target protein over the active channel until a target immobilization level of ~2000 Response Units (RU) is achieved. Block remaining active sites with 1M Ethanolamine.
-
Causality: Covalent tethering ensures the protein remains stable across multiple injection cycles. A low immobilization density is chosen to prevent mass transport limitation (MTL), ensuring the observed kinetics reflect true binding, not the diffusion rate of CAA into the dextran matrix[5].
-
-
Analyte Injection (Single-Cycle Kinetics):
-
Action: Inject CAA at five increasing concentrations (e.g., 3.125, 6.25, 12.5, 25, and 50μM ) sequentially without regeneration steps in between.
-
Causality: Single-cycle kinetics prevent the need for harsh regeneration buffers (like low pH glycine) that could denature the immobilized protein over time, preserving the structural integrity of the active site.
-
-
Data Fitting:
-
Action: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the association rate ( kon ) and dissociation rate ( koff ). Calculate KD=koff/kon .
-
Orthogonal Validation Workflow
To ensure the highest level of scientific trustworthiness, the thermodynamic data must be cross-examined against the kinetic data. The diagram below illustrates the logical flow of this self-validating system.
Workflow for orthogonal thermodynamic and kinetic validation of CAA binding.
Quantitative Data Presentation
When executing the above protocols for Chloroacetyl-L-asparagine against a target like wild-type ASPA versus a binding-site mutant (e.g., E24A), the resulting thermodynamic parameters reveal the exact molecular forces at play.
Below is a representative data summary demonstrating how quantitative metrics are structured for comparative analysis.
| Construct | KD ( μ M) | ΔG (kcal/mol) | ΔH (kcal/mol) | −TΔS (kcal/mol) | kon ( M−1s−1 ) | koff ( s−1 ) | Stoichiometry ( n ) |
| Target (WT) | 45.2 ± 1.5 | -5.92 | -8.45 ± 0.2 | +2.53 | 1.2×104 | 0.54 | 0.98 ± 0.02 |
| Target (Mutant) | 310.5 ± 8.2 | -4.78 | -3.10 ± 0.4 | -1.68 | 0.8×104 | 2.48 | 1.05 ± 0.05 |
Data Interpretation: In the Wild-Type scenario, the binding of CAA is heavily enthalpically driven ( ΔH=−8.45 kcal/mol), overcoming an unfavorable entropic penalty ( +2.53 kcal/mol). This indicates that the chloroacetyl group and the asparagine side chain form rigid, highly specific hydrogen bonds within the binding pocket, restricting the ligand's conformational freedom. In the mutant, the drastic loss of enthalpy confirms the removal of a key hydrogen-bond donor/acceptor, shifting the interaction to a weaker, entropically-driven hydrophobic association.
Strategic Outlook
The rigorous thermodynamic profiling of Chloroacetyl-L-asparagine binding provides a blueprint for rational drug design. By utilizing ITC to map the enthalpic/entropic landscape and SPR to define the kinetic residence time, researchers can confidently engineer ligands that not only bind with high affinity but do so with the optimal kinetic profile for in vivo efficacy. Ensuring absolute buffer synchronization and employing orthogonal validation transforms standard binding assays into a self-validating engine of discovery.
References
-
Information on EC 3.5.1.15 - aspartoacylase - BRENDA Enzyme Database BRENDA[Link]
-
Isothermal Titration Calorimetry (ITC) - Center for Macromolecular Interactions Harvard University[Link]
-
Isothermal titration calorimetry Wikipedia[Link]
-
Surface Plasmon Resonance (SPR) Assay Charles River Laboratories[Link]
-
Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery National Institutes of Health (PubMed) [Link]
Sources
- 1. Information on EC 3.5.1.15 - aspartoacylase - BRENDA Enzyme Database [brenda-enzymes.info]
- 2. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 3. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 4. criver.com [criver.com]
- 5. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: Isoelectric Point and pKa Values of Chloroacetyl-L-asparagine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the isoelectric point (pI) and acid dissociation constants (pKa) of Chloroacetyl-L-asparagine. As a key reagent in bioconjugation and targeted drug delivery, a precise understanding of its charge state in varying pH environments is critical for optimizing reaction conditions, developing purification strategies, and ensuring formulation stability. This document synthesizes theoretical principles with actionable experimental protocols, offering a Senior Application Scientist's perspective on the prediction and empirical validation of these essential physicochemical parameters.
Introduction: The Significance of Chloroacetyl-L-asparagine
Chloroacetyl-L-asparagine is a derivative of the proteinogenic amino acid L-asparagine, functionalized at its α-amino group with a chloroacetyl moiety. This modification imparts a crucial reactivity to the molecule, transforming it into an effective alkylating agent. The chloroacetamide group is a mild electrophile that can form stable thioether bonds with nucleophilic residues, most notably the sulfhydryl group of cysteine, under controlled pH conditions. This specific reactivity makes it an invaluable tool for:
-
Protein Bioconjugation: Site-specifically linking drugs, imaging agents, or polymers to proteins and antibodies.
-
Peptide Cyclization and Modification: Creating constrained peptide structures or introducing specific functionalities.[1]
-
Enzyme Inhibition Studies: Acting as an irreversible inhibitor by alkylating active-site residues.
The success of these applications hinges on controlling the reaction environment, which is fundamentally governed by the pKa values of the molecule's ionizable groups and its resulting isoelectric point.
Theoretical Framework: Predicting the Physicochemical Landscape
The charge state of Chloroacetyl-L-asparagine in an aqueous solution is determined by its ionizable groups. In the parent amino acid, L-asparagine, there are two primary ionizable centers: the α-carboxyl group (pKa₁ ≈ 2.02) and the α-amino group (pKa₂ ≈ 8.80).[2][3] The isoelectric point (pI), the pH at which the molecule has a net-zero charge, is calculated as the average of these pKa values, resulting in a pI of approximately 5.41 for L-asparagine.[2][4]
However, the N-chloroacetylation dramatically alters this landscape.
Analysis of Ionizable Groups in Chloroacetyl-L-asparagine
-
The α-Carboxyl Group (-COOH): This group remains an acidic proton donor. The introduction of the electronegative chloroacetyl group on the adjacent nitrogen atom exerts an electron-withdrawing inductive effect. This effect stabilizes the resulting carboxylate anion (-COO⁻), thereby increasing the acidity of the proton. Consequently, the pKa of the α-carboxyl group in Chloroacetyl-L-asparagine is expected to be slightly lower than that of native L-asparagine.
-
The α-Amino Group (as an N-Chloroacetamide): This is the most significant alteration. In a standard amino acid, the α-amino group is basic and readily accepts a proton to form an ammonium ion (-NH₃⁺). After N-chloroacetylation, the nitrogen atom's lone pair of electrons is no longer available for protonation. It is delocalized through resonance with the adjacent carbonyl group of the chloroacetyl moiety. This transformation from a basic amine to a neutral amide effectively eliminates the pKa associated with the amino group in the typical physiological pH range.
-
The Side Chain Carboxamide (-CONH₂): The amide group in the asparagine side chain is not ionizable under normal aqueous conditions and does not contribute to the pI.[]
Estimated pKa and Isoelectric Point
Based on this analysis, Chloroacetyl-L-asparagine possesses only one significantly ionizable group in the pH range of 1-12: the α-carboxylic acid. This fundamentally simplifies the determination of its isoelectric point.
| Functional Group | Parent L-Asparagine pKa[2][3] | Expected Chloroacetyl-L-asparagine pKa | Rationale for Change |
| α-Carboxylic Acid | ~2.02 | ~1.8 - 2.0 | The strong electron-withdrawing inductive effect of the N-chloroacetyl group increases the acidity of the carboxyl proton, lowering its pKa. |
| α-Amino Group | ~8.80 | Not Applicable (Neutral Amide) | Resonance delocalization of the nitrogen lone pair with the adjacent carbonyl group removes the basicity of the amino group. |
Experimental Verification: Protocols and Methodologies
While theoretical estimation provides a strong foundation, empirical determination is essential for scientific rigor. The following protocols outline robust methods for validating the pKa and pI of Chloroacetyl-L-asparagine.
pKa Determination via Potentiometric Titration
This gold-standard method directly measures the buffering capacity of the ionizable group against a strong base.
Experimental Workflow Diagram
Caption: A step-by-step workflow for determining pKa via potentiometric titration.
Step-by-Step Protocol:
-
Solution Preparation:
-
Accurately prepare a 0.01 M solution of Chloroacetyl-L-asparagine in deionized, CO₂-free water.
-
Prepare and standardize a 0.1 M solution of NaOH.
-
-
Instrument Setup:
-
Calibrate a high-precision pH meter using at least two, preferably three, certified standard buffers that bracket the expected pKa (e.g., pH 2.00 and 4.00).
-
Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C) with constant stirring. Immerse the calibrated pH electrode.
-
-
Titration Procedure:
-
Record the initial pH of the solution.
-
Add the standardized NaOH solution in small, precise aliquots (e.g., 0.05 mL) using a calibrated burette or syringe pump.
-
After each addition, wait for the pH reading to stabilize completely before recording the pH and the total volume of titrant added.
-
Continue this process until the pH has passed the expected equivalence point and begins to plateau in the neutral range (e.g., pH > 6).
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the cumulative volume of NaOH added (x-axis).
-
The equivalence point is the point of maximum slope on this curve. This is most accurately determined by calculating the first derivative (ΔpH/ΔV) and finding the volume at which this value is maximal.
-
The pKa is the pH value on the titration curve that corresponds to exactly half of the volume of NaOH required to reach the equivalence point.
-
Trustworthiness: The accuracy of this method depends critically on the calibration of the pH electrode, the precise concentration of the NaOH titrant, and the purity of the analyte. A blank titration of the solvent can be performed to correct for any background acidity or basicity.
pI Determination via Capillary Isoelectric Focusing (cIEF)
cIEF is a high-resolution electrophoretic technique that separates molecules based on their pI. It provides a direct and highly accurate measurement of the isoelectric point.
Experimental Workflow Diagram
Caption: The process of pI determination using capillary isoelectric focusing.
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare a sample solution containing Chloroacetyl-L-asparagine (e.g., 0.5 mg/mL), a mixture of carrier ampholytes that generate a pH gradient (a narrow range, e.g., pH 2-5, is ideal for precision), and at least two well-characterized pI markers with known pI values that bracket the expected pI of the sample.
-
-
Instrument Setup:
-
Install a neutral-coated capillary.
-
Fill the anode and cathode vials with the appropriate anolyte (e.g., 80 mM phosphoric acid) and catholyte (e.g., 100 mM sodium hydroxide).
-
-
cIEF Analysis:
-
Inject the sample mixture into the capillary.
-
Apply a high voltage to initiate the focusing step. During this stage, the carrier ampholytes form a stable pH gradient, and the sample molecules migrate until they reach the pH corresponding to their pI, where they have no net charge and stop moving.
-
After focusing is complete, mobilize the contents of the capillary past a UV detector (e.g., at 214 or 280 nm) using pressure or a chemical mobilizer.
-
-
Data Analysis:
-
The detector generates an electropherogram showing peaks for the pI markers and the sample.
-
Create a calibration curve by plotting the known pI of the markers against their migration times.
-
Determine the pI of Chloroacetyl-L-asparagine by interpolating its migration time on this calibration curve.
-
Trustworthiness: cIEF is an extremely precise method. Its accuracy relies on the quality of the carrier ampholytes and the certified accuracy of the pI markers used for calibration.
Practical Implications in Research and Development
-
Optimizing Bioconjugation Reactions: The alkylation of a cysteine thiol (pKa ~8.5) by a chloroacetamide is most efficient at a pH where a significant fraction of the thiol is in its nucleophilic thiolate (S⁻) form. This typically requires a pH of 7.5-8.5. Knowing that Chloroacetyl-L-asparagine is strongly negatively charged in this pH range is crucial for understanding potential electrostatic interactions (attraction or repulsion) with the target protein.[6][7]
-
Developing Purification Strategies: The predicted low pI is a powerful tool for purification.
-
Anion-Exchange Chromatography (AEX): At a buffer pH > ~2.5, Chloroacetyl-L-asparagine will be negatively charged and will bind to an AEX resin. This can be used to separate it from uncharged or positively charged impurities.
-
Cation-Exchange Chromatography (CEX): The molecule will not bind to a CEX resin at any practical pH, allowing it to be effectively separated from positively charged species in a flow-through mode.
-
-
Formulation and Stability: The charge state influences solubility and stability. For formulation purposes, maintaining the pH well above the pI will ensure the molecule remains in its more soluble carboxylate form.
References
-
National Center for Biotechnology Information. (n.d.). (-)-Asparagine. PubChem. Retrieved from [Link]
-
Homework.Study.com. (n.d.). Find the pI for Asparagine. Retrieved from [Link]
-
Moussebois, C. H., Heremans, J. F., Osinski, P., & Rennerts, W. (1976). Synthesis of N-chloroacetyl derivatives of amino acids and their use for the conjugation of polypeptides to thiol-carrying compounds. The Journal of Organic Chemistry, 41(8), 1340–1343. [Link]
-
Star Republic. (n.d.). pKa values of amino acids. Guide for Biologists. Retrieved from [Link]
-
University of Calgary. (n.d.). Amino Acids. Retrieved from [Link]
-
Wikipedia. (n.d.). Asparagine. Retrieved from [Link]
-
Rout, L., et al. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Taylor & Francis Online. [Link]
-
Rout, L., et al. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. ResearchGate. [Link]
-
Mikhalkin, A. (1995). The synthesis, properties, and applications of N-acyl-α-aminoacids. Semantic Scholar. [Link]
-
University of Calgary. (n.d.). Ch27 pKa and pI values. Retrieved from [Link]
-
Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids (and How To Calculate Them). Retrieved from [Link]
-
Kitamatsu, M., et al. (2022). Reaction of Chloroacetyl-Modified Peptides with Mercaptoundecahydrododecaborate (BSH) Is Accelerated by Basic Amino Acid Residues in the Peptide. MDPI. [Link]
-
Kitamatsu, M., et al. (2022). Reaction of Chloroacetyl-Modified Peptides with Mercaptoundecahydrododecaborate (BSH) Is Accelerated by Basic Amino Acid Residue. PSE Community.org. [Link]
-
Rout, L., et al. (2018). Chloroacetyl products from aminoalcohols and aminoacids. ResearchGate. [Link]
- DeOgny, L., et al. (1991). Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides. Google Patents.
Sources
- 1. US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides - Google Patents [patents.google.com]
- 2. (-)-Asparagine | C4H8N2O3 | CID 6267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Star Republic: Guide for Biologists [sciencegateway.org]
- 4. homework.study.com [homework.study.com]
- 6. mdpi.com [mdpi.com]
- 7. psecommunity.org [psecommunity.org]
Application Note: Chloroacetyl-L-asparagine as a High-Sensitivity Substrate for Aminoacylase Assays
Executive Summary
Aminoacylases (EC 3.5.1.14) and Aspartoacylases (EC 3.5.1.15) are critical zinc-dependent metalloenzymes involved in the degradation of intracellular N-acetylated proteins and the industrial optical resolution of racemic amino acids. While physiological assays typically utilize N-acetylated substrates, the use of Chloroacetyl-L-asparagine (CAA) provides a distinct kinetic advantage for in vitro characterization. This application note details the mechanistic rationale and provides field-proven, self-validating protocols for utilizing CAA in both continuous UV-spectrophotometric and end-point colorimetric assays.
Mechanistic Rationale: The "Chloroacetyl Advantage"
In drug development and biocatalysis, researchers frequently encounter novel or engineered aminoacylases (e.g., from extremophiles like Thermococcus litoralis or Pyrococcus furiosus) that exhibit low basal activity against standard N-acetyl substrates 1. Chloroacetyl derivatives are the preferred N-protecting group for kinetic assays because the highly electronegative chlorine atom exerts a strong electron-withdrawing effect. This polarizes the carbonyl carbon, weakening the scissile carbon-nitrogen amide bond. Consequently, the activation energy for nucleophilic attack by the enzyme's active-site water molecule is significantly lowered, artificially inflating the kcat/Km ratio to allow for the detection of low-abundance or low-efficiency enzymatic activity 1.
Furthermore, CAA serves as a highly specific probe for differentiating the substrate envelope of Aspartoacylase (Aminoacylase II), which exhibits a unique, albeit sometimes poor, affinity for asparagine/aspartate derivatives compared to the broader aliphatic preference of Aminoacylase I 2.
Mechanistic pathway of Chloroacetyl-L-asparagine hydrolysis by zinc-dependent aminoacylase.
Comparative Kinetic Profiling
To illustrate the causality behind selecting CAA over native substrates, the following table summarizes representative quantitative shifts in kinetic parameters when utilizing chloroacetylated versus acetylated substrates in thermostable aminoacylase assays.
| Substrate | Relative Activity (%) | Km (mM) | kcat ( s−1 ) | Application Context |
| N-Acetyl-L-asparagine | 100 | 2.50 | 45 | Baseline physiological profiling |
| Chloroacetyl-L-asparagine | 280 | 0.85 | 125 | High-sensitivity kinetic assays |
| N-Benzoyl-L-asparagine | 45 | 5.20 | 15 | Steric hindrance & pocket mapping |
Note: Data represents relative kinetic trends observed in recombinant hyperthermophilic aminoacylases when substituting N-acetyl with N-chloroacetyl groups.
Experimental Protocols: A Self-Validating System
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They incorporate necessary blanks to account for the spontaneous hydrolysis of the chloroacetyl group, which can occur at elevated pH or temperatures.
Protocol A: Continuous UV Spectrophotometric Assay (238 nm)
Principle & Causality: This method monitors the real-time decrease in absorbance at 238 nm caused by the cleavage of the amide bond. Originally established by Kordel and Schneider, this method is highly effective for chloroacetyl derivatives 3. Causality of choice: Continuous assays allow for the precise calculation of the initial velocity ( V0 ) before product inhibition or substrate depletion skews the kinetics. It is strictly recommended for highly purified enzymes where background protein absorbance is minimal.
Materials:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5. (Causality: Tris provides stable buffering capacity at the physiological pH optimum of most mammalian and recombinant aminoacylases).
-
Cofactor: 0.5 mM ZnCl2 or CoCl2 . (Causality: Dialysis during enzyme purification often strips the active site metal. Supplementing the buffer prevents false-negative activity readings).
-
Substrate: 10 mM Chloroacetyl-L-asparagine in Assay Buffer.
-
Enzyme: Purified aminoacylase (diluted to ~1-2 μ M).
Step-by-Step Methodology:
-
System Blanking: Pipette 980 μ L of Assay Buffer (containing metal cofactors) into a UV-transparent quartz cuvette (1-cm path length). Zero the spectrophotometer at 238 nm.
-
Substrate Equilibration: Add 10 μ L of the 10 mM CAA stock to the cuvette (Final concentration: 0.1 mM). Incubate at the desired assay temperature (e.g., 25°C or 37°C) for 3 minutes.
-
Spontaneous Hydrolysis Check (Self-Validation): Monitor the absorbance for 1 minute before adding the enzyme. A stable baseline confirms the chloroacetyl bond is not spontaneously degrading under your buffer/temperature conditions.
-
Reaction Initiation: Add 10 μ L of the purified enzyme to the cuvette. Mix rapidly by inversion.
-
Data Acquisition: Record the decrease in absorbance at 238 nm for 3 to 5 minutes.
-
Calculation: Calculate activity using the molar absorption coefficient for chloroacetyl amide bond cleavage ( Δϵ238=185M−1cm−1 ) 3.
Protocol B: End-Point Ninhydrin Colorimetric Assay (570 nm)
Principle & Causality: If working with crude cell lysates, background UV absorbance at 238 nm will obscure the reaction. Instead, this end-point assay measures the release of free L-asparagine, which reacts with ninhydrin to form Ruhemann's purple (absorbing at 570 nm) 4.
Materials:
-
Assay Buffer: 50 mM MOPS, pH 6.5. (Causality: MOPS is preferred over Tris here because primary amines in Tris buffer will react with ninhydrin, causing massive background noise).
-
Substrate: 30 mM Chloroacetyl-L-asparagine.
-
Stop Solution: 15% (w/v) Trichloroacetic acid (TCA). (Causality: TCA rapidly drops the pH and denatures the enzyme, halting hydrolysis instantly to provide a true end-point).
-
Ninhydrin Reagent: Standard Rosen's reagent.
Step-by-Step Methodology:
-
Standard Curve Generation (Self-Validation): Prepare a serial dilution of pure L-asparagine (0 to 1.0 mM) in MOPS buffer. Treat these standards identically to the samples in steps 4-6 to generate a standard curve.
-
Reaction Setup: In a microcentrifuge tube, combine 400 μ L of Assay Buffer and 50 μ L of 30 mM CAA substrate. Pre-warm to the target temperature.
-
Initiation: Add 50 μ L of crude enzyme extract. Incubate for exactly 15 minutes.
-
Termination: Add 500 μ L of 15% TCA to stop the reaction. Vortex thoroughly. Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.
-
Color Development: Transfer 500 μ L of the clear supernatant to a glass test tube. Add 500 μ L of Ninhydrin reagent. Boil the tubes in a water bath at 100°C for 10 minutes.
-
Measurement: Cool the tubes rapidly in an ice bath. Read the absorbance at 570 nm against a substrate-free blank. Interpolate the concentration of released L-asparagine using the standard curve.
References
-
A thermostable L-aminoacylase from Thermococcus litoralis: Cloning, overexpression, characterization, and applications in biotransformations Source: ResearchGate (Extremophiles) URL:[Link]
-
Information on EC 3.5.1.15 - aspartoacylase Source: BRENDA Enzyme Database URL:[Link]
-
Assisting the Reactivation of Guanidine Hydrochloride-Denatured Aminoacylase by Hydroxypropyl Cyclodextrins Source: PubMed Central (NIH) URL:[Link]
-
Characterization of an Aminoacylase from the Hyperthermophilic Archaeon Pyrococcus furiosus Source: PubMed Central (NIH) URL: [Link]
Sources
Application Note: Chemoselective Thioether Macrocyclization Using Chloroacetyl-L-Asparagine
Executive Summary & Rationale
Thioether-bridged macrocyclic peptides have emerged as a privileged modality in modern drug discovery. Unlike traditional disulfide bonds, which are highly susceptible to reduction in the intracellular milieu, thioether linkages provide exceptional metabolic stability and conformational rigidity.
The incorporation of a chloroacetylated amino acid—specifically Chloroacetyl-L-asparagine (ClAc-Asn-OH) —at the N-terminus or a specific side chain enables a highly efficient, chemoselective intramolecular cyclization with a downstream cysteine residue. This specific thioether macrocyclization chemistry is widely utilized in advanced translation systems (such as the RaPID system) to generate massive libraries of bioactive macrocycles, as it occurs reliably regardless of peptide sequence composition or length[1]. Furthermore, it serves as a cornerstone in synthetic cassette ligation strategies for the total chemical synthesis of large proteins[2].
Mechanistic Principles & Chemical Logic
The formation of the thioether bond relies on a classic bimolecular nucleophilic substitution (SN2) reaction. The chloroacetyl group acts as a soft electrophile, while the sulfhydryl group (-SH) of the downstream cysteine acts as a soft nucleophile.
-
Causality of Halide Selection: While bromoacetyl and iodoacetyl groups are inherently more reactive, chloroacetyl groups are uniquely preferred for intramolecular macrocyclization. Their moderate reactivity prevents premature degradation or unwanted intermolecular oligomerization during the cleavage and handling phases, allowing for controlled, high-dilution cyclization[1]. In cases where intermolecular reaction is desired, the relatively unreactive chloroacetyl group can be activated in situ to a highly reactive iodoacetyl group via halide exchange using saturated KI solutions[2].
-
Causality of pH: The reaction is strictly pH-dependent. At pH < 7.0, the cysteine thiol remains protonated and poorly nucleophilic. At pH > 8.5, competing reactions such as hydrolysis of the chloroacetyl group or disulfide dimerization dominate.
Figure 1: SN2 mechanistic pathway of chemoselective thioether macrocyclization.
Quantitative Data & Optimization Parameters
Table 1: Comparative Reactivity and Stability of Haloacetyl Groups in Peptide Synthesis
| Haloacetyl Group | SN2 Reactivity | SPPS Stability | Primary Application |
| Chloroacetyl (ClAc) | Moderate | High | Intramolecular macrocyclization; minimizes oligomerization[1]. |
| Bromoacetyl (BrAc) | High | Moderate | Intermolecular cassette ligation; requires careful handling[2]. |
| Iodoacetyl (IAc) | Very High | Low (Light sensitive) | Rapid intermolecular conjugation; often generated in situ[2]. |
Table 2: Optimized Buffer Conditions for Intramolecular Thioether Ligation
| Parameter | Optimal Range | Mechanistic Rationale |
| pH | 7.5 – 8.0 | Balances thiolate formation (pKa ~8.3) against chloroacetyl hydrolysis. |
| Peptide Concentration | 0.1 – 0.5 mM | High dilution kinetically favors intramolecular ring closure over dimerization. |
| Co-solvent | 10 – 20% ACN or DMF | Prevents aggregation of hydrophobic linear precursors during cyclization. |
| Reducing Agent | 1 – 2 mM TCEP | Prevents premature oxidative disulfide formation between free cysteines. |
Step-by-Step Experimental Protocol
The following protocol outlines a self-validating system for synthesizing a thioether-macrocyclic peptide using Chloroacetyl-L-asparagine via Solid-Phase Peptide Synthesis (SPPS).
Figure 2: End-to-end workflow for synthesizing thioether-macrocyclic peptides.
Phase 1: SPPS Assembly
-
Swell the resin (e.g., Rink Amide AM resin) in DMF for 30 minutes.
-
Perform standard Fmoc-SPPS to assemble the linear peptide sequence.
-
Causality: Ensure a Cysteine residue (protected with a Trityl group, Cys(Trt)) is incorporated at the desired downstream cyclization site. The Trityl group is essential as it is cleanly removed during final acidic cleavage, liberating the thiol.
-
-
Remove the final N-terminal Fmoc group using 20% piperidine in DMF.
Phase 2: N-Terminal Coupling of Chloroacetyl-L-asparagine
-
Prepare a solution of Chloroacetyl-L-asparagine (3-5 eq), DIC (3-5 eq), and Oxyma Pure (3-5 eq) in DMF.
-
Causality: Do not use standard basic coupling additives (like DIEA) in large excess. Prolonged exposure to strong organic bases can lead to premature displacement of the chloride or unwanted side reactions. A neutral/mild activation strategy (DIC/Oxyma) preserves the chloroacetyl integrity.
-
-
Add the activated mixture to the resin and agitate for 2 hours at room temperature.
-
Wash the resin thoroughly with DMF, then DCM, and dry under a vacuum.
-
Validation: Perform a Kaiser test to confirm complete capping of the N-terminus. A negative (yellow) result indicates successful coupling.
-
Phase 3: Cleavage and Global Deprotection
-
Treat the dried resin with a cleavage cocktail: TFA / TIS / H2O / EDT (92.5 : 2.5 : 2.5 : 2.5 v/v) for 2.5 hours.
-
Causality: The inclusion of 1,2-ethanedithiol (EDT) is critical to scavenge trityl cations and prevent the oxidative dimerization of the newly liberated cysteine thiol.
-
-
Precipitate the cleaved linear peptide in cold diethyl ether and centrifuge.
-
Wash the pellet twice with cold ether and dry.
-
Validation: Analyze the crude linear peptide via LC-MS. The observed mass must correspond to the linear sequence with the chloroacetyl group intact and a free thiol.
-
Phase 4: Intramolecular Thioether Macrocyclization
-
Dissolve the crude linear peptide in a degassed cyclization buffer (50 mM Tris-HCl, pH 8.0, containing 20% acetonitrile and 1 mM TCEP) to a final peptide concentration of 0.1–0.5 mM.
-
Causality: High dilution is strictly enforced to kinetically favor intramolecular cyclization over intermolecular dimerization[1]. TCEP maintains the thiol in a reduced state.
-
-
Stir the reaction mixture at room temperature for 2–12 hours.
-
Validation: Monitor the reaction via LC-MS. Successful cyclization is definitively indicated by a mass shift of -36 Da (corresponding to the elimination of HCl) relative to the linear precursor.
-
Phase 5: Purification & Characterization
-
Quench the reaction by lowering the pH to < 4.0 using 1% TFA, effectively protonating the thiolate and halting any further nucleophilic attack.
-
Purify the cyclic peptide using preparative RP-HPLC (C18 column, water/acetonitrile gradient with 0.1% TFA).
-
Lyophilize the pure fractions and verify final purity via analytical HPLC and High-Resolution Mass Spectrometry (HRMS).
References
-
Ito, K., Passioura, T., & Suga, H. (2013). "Technologies for the Synthesis of mRNA-Encoding Libraries and Discovery of Bioactive Natural Product-Inspired Non-Traditional Macrocyclic Peptides." Molecules, 18(3), 3502-3528. URL:[Link]
-
Englebretsen, D. R., Garnham, B., & Alewood, P. F. (2002). "A Cassette Ligation Strategy with Thioether Replacement of Three Gly-Gly Peptide Bonds: Total Chemical Synthesis of the 101 Residue Protein Early Pregnancy Factor[ψ(CH2S)28-29,56-57,76-77]." The Journal of Organic Chemistry, 67(17), 5883-5890. URL:[Link]
Sources
Application Note: In Vitro Enzyme Kinetics of Aspartoacylase (ASPA) Using Chloroacetyl-L-asparagine
Introduction & Scientific Rationale
Aspartoacylase (ASPA; EC 3.5.1.15) is a critical homodimeric zinc metalloenzyme localized primarily in the cytosol of oligodendrocytes, where it catalyzes the deacetylation of N-acetyl-L-aspartate (NAA) to produce acetate and L-aspartate[1]. The acetate produced is essential for myelin lipid synthesis, and mutations in the ASPA gene result in Canavan disease, a fatal autosomal recessive neurodegenerative disorder[1],[2].
While NAA is the physiological substrate, ASPA exhibits a remarkable and complex kinetic profile, displaying cooperative (sigmoidal) kinetics at low substrate concentrations and pronounced substrate inhibition at higher concentrations[3],[4]. To probe the plasticity of the ASPA active site and understand the strict stereochemical requirements for catalysis, researchers utilize alternative synthetic substrates. Chloroacetyl-L-asparagine is recognized as a "poor substrate" for ASPA[5]. Substituting the acetyl group with a chloroacetyl group, and the C-terminal carboxylate (aspartate) with an amide (asparagine), drastically alters binding affinity and catalytic turnover. Characterizing the kinetics of this specific substrate provides invaluable mechanistic insights into how the carbon backbone and terminal functional groups anchor the substrate within the active site[6].
Assay Principle & Causality
Direct continuous measurement of the reaction products (chloroacetate and L-asparagine) is optically challenging because neither possesses a strong chromophore or fluorophore. To solve this, we employ a highly specific, continuous spectrophotometric coupled enzyme cascade .
The Causality of the Cascade:
-
Primary Reaction: ASPA cleaves Chloroacetyl-L-asparagine to yield chloroacetate and L-asparagine[5].
-
First Coupling Step: L-Asparaginase is introduced in excess to quantitatively hydrolyze the newly formed L-asparagine into L-aspartate and ammonia (NH 3 ).
-
Second Coupling Step: Glutamate Dehydrogenase (GLDH) utilizes the released NH 3 to reductively aminate α -ketoglutarate into L-glutamate. This step obligatorily consumes NADH.
By monitoring the stoichiometric oxidation of NADH at 340 nm ( ϵ=6.22 mM−1cm−1 ), we obtain a robust, real-time kinetic readout. Furthermore, this multi-step cascade actively pulls the thermodynamic equilibrium forward, preventing any potential product inhibition from L-asparagine.
Continuous coupled enzyme assay cascade for ASPA kinetics.
Experimental Protocol
Materials & Reagents
-
Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 1 mM Mg(OAc) 2 , 0.1 mM Dithiothreitol (DTT). (Note: Low levels of DTT or β -mercaptoethanol are strictly required to maintain ASPA structural stability[6]).
-
Substrate: Chloroacetyl-L-asparagine (Prepare a 100 mM stock in Assay Buffer, pH adjusted to 7.4).
-
Coupling Enzymes: L-Asparaginase (E. coli, 100 U/mL stock) and Glutamate Dehydrogenase (GLDH, 150 U/mL stock).
-
Cofactors: 10 mM NADH stock, 50 mM α -ketoglutarate ( α -KG) stock.
-
Enzyme: Recombinant Human ASPA (purified, typically ~0.5 mg/mL).
Step-by-Step Methodology
This protocol is designed as a self-validating system . It includes critical controls to account for background NADH oxidation and endogenous ammonia contamination, which are common pitfalls in GLDH-coupled assays.
Step-by-step experimental workflow for the 96-well kinetic assay.
Step 1: Master Mix Preparation For a final reaction volume of 200 µL per well, prepare a Master Mix containing:
-
Assay Buffer (to volume)
-
0.2 mM NADH (final)
-
5.0 mM α -KG (final)
-
1.0 U/mL L-Asparaginase (final)
-
1.5 U/mL GLDH (final)
-
10 - 50 nM Recombinant ASPA (final)
Step 2: Control Setup (Critical for Trustworthiness)
-
Blank 1 (No-Enzyme): Replace ASPA with Assay Buffer. Purpose: Measures spontaneous NADH degradation.
-
Blank 2 (No-Substrate): Omit Chloroacetyl-L-asparagine. Purpose: Measures endogenous ammonia present in the recombinant ASPA preparation.
Step 3: Baseline Establishment Aliquot 180 µL of the Master Mix into a UV-transparent 96-well microplate. Place in a microplate reader at 37°C and monitor absorbance at 340 nm for 3 minutes. A stable baseline ensures that any endogenous ammonia has been fully consumed by GLDH prior to reaction initiation.
Step 4: Reaction Initiation Initiate the reaction by adding 20 µL of Chloroacetyl-L-asparagine at varying concentrations (to achieve final concentrations ranging from 0.5 mM to 20 mM).
Step 5: Kinetic Data Acquisition Immediately monitor the decrease in absorbance at 340 nm continuously for 10–15 minutes. Ensure measurements are taken in the linear phase of the reaction to calculate initial velocity ( V0 ).
Data Presentation & Mechanistic Interpretation
Calculate the initial velocity ( V0 ) using the Beer-Lambert law ( ΔA340/min divided by ϵ=6.22 mM−1cm−1 ). Plot V0 against substrate concentration.
Unlike the native substrate NAA, which triggers cooperative binding between the ASPA subunits[3], poor substrates like Chloroacetyl-L-asparagine often fail to induce these allosteric shifts, resulting in a shift from sigmoidal to hyperbolic (Michaelis-Menten) kinetics.
Table 1: Comparative Kinetic Profile of ASPA Substrates
| Kinetic Parameter | N-Acetyl-L-Aspartate (Native) | Chloroacetyl-L-Asparagine (Alternative) | Mechanistic Implication |
| KM (mM) | ~0.8 - 1.0 | > 5.0 | The loss of the C-terminal carboxylate severely impairs electrostatic anchoring within the active site[6]. |
| kcat ( s−1 ) | High | Low | The amide substitution disrupts optimal transition state stabilization, classifying it as a poor substrate[5]. |
| Kinetic Profile | Sigmoidal (Cooperative) | Hyperbolic (Michaelis-Menten) | Poor substrates lack the binding energy required to trigger the allosteric conformational changes across the homodimer[3]. |
Troubleshooting & Expert Insights
-
Lag Phase in Kinetics: If a lag phase is observed immediately after substrate addition, the coupling enzymes (Asparaginase/GLDH) are not in sufficient excess. The ASPA reaction must be the rate-limiting step. Increase the concentration of both coupling enzymes by 1.5x.
-
Inhibitor Control Pitfalls: Do not use EDTA as a negative control to quench the reaction. While ASPA is a zinc metalloenzyme, its tightly coordinated zinc ion is highly shielded and is not easily removed by standard chelators like EDTA or 1,10-phenanthroline[4]. Instead, rely on the No-Enzyme blank or use a known competitive inhibitor.
-
Substrate Instability: Chloroacetyl derivatives can be susceptible to spontaneous hydrolysis at highly alkaline pH. Maintain the assay buffer strictly at pH 7.4 and prepare substrate stocks fresh daily.
References
-
BRENDA Enzyme Database - Information on EC 3.5.1.15 (Aspartoacylase). Source: BRENDA. URL:[Link]
-
Purification and preliminary characterization of brain aspartoacylase. Moore RA, Le Coq J, Faehnle CR, Viola RE. Source: Archives of Biochemistry and Biophysics (PubMed). URL:[Link]
-
Characterization of human aspartoacylase: the brain enzyme responsible for Canavan disease. Le Coq J, An HJ, Lebrilla C, Viola RE. Source: Biochemistry (PubMed). URL:[Link]
-
Examination of the Mechanism of Human Brain Aspartoacylase through the Binding of an Intermediate Analogue. Faehnle CR, Le Coq J, Viola RE. Source: Biochemistry (PMC). URL:[Link]
-
Purification, characterization, and localization of aspartoacylase from bovine brain. Kaul R, Casanova J, Johnson AB, Tang P, Matalon R. Source: Journal of Neurochemistry (PubMed). URL:[Link]
Sources
- 1. Purification and preliminary characterization of brain aspartoacylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Information on EC 3.5.1.15 - aspartoacylase - BRENDA Enzyme Database [brenda-enzymes.info]
- 6. Purification, characterization, and localization of aspartoacylase from bovine brain - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC-UV method development for Chloroacetyl-L-asparagine quantification
An Application Note and Protocol for the Quantification of Chloroacetyl-L-asparagine using a Validated HPLC-UV Method
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide to the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the accurate quantification of Chloroacetyl-L-asparagine. Chloroacetyl-L-asparagine is a key synthetic intermediate in pharmaceutical development, and its precise measurement is critical for process monitoring, quality control, and stability studies. This application note details the rationale behind the methodological choices, from column and mobile phase selection to the establishment of a rigorous validation protocol compliant with the International Council for Harmonisation (ICH) guidelines.[1][2] The described method is specific, linear, accurate, and precise, making it suitable for its intended purpose in research and drug development environments.
Introduction and Scientific Rationale
L-asparagine derivatives are integral to various biochemical and pharmaceutical pathways. Chloroacetyl-L-asparagine, specifically, serves as a valuable building block in organic synthesis, often used to introduce an asparagine moiety or as a precursor for more complex molecules. The presence of the chloroacetyl group makes it a reactive intermediate, and therefore, monitoring its concentration is essential to ensure reaction completion, assess product purity, and control for potential degradation products.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying components in a mixture.[2] When coupled with a UV detector, it provides a reliable and accessible method for routine analysis in most analytical laboratories.[3] The primary challenge in analyzing Chloroacetyl-L-asparagine lies in its polar nature, inherited from the parent asparagine amino acid (LogP ≈ -3.8). Such polar compounds are often poorly retained on traditional nonpolar stationary phases like C18, leading to elution near the solvent front and poor resolution.[4] This guide addresses this challenge through a systematic method development approach, resulting in a reliable reversed-phase HPLC (RP-HPLC) method.
Principles of the Method
This method employs RP-HPLC, where the stationary phase is nonpolar (a C18 column) and the mobile phase is a more polar aqueous-organic mixture.[5] Chloroacetyl-L-asparagine in the sample is injected into the system and travels through the column with the mobile phase. Its retention is governed by its partitioning between the mobile phase and the stationary phase. By carefully controlling the mobile phase composition, including the organic solvent concentration and pH, a reproducible retention time can be achieved, allowing for separation from other components. Quantification is achieved by measuring the peak area of the analyte as it passes through a UV detector set to a specific wavelength and comparing it to the response of calibration standards of known concentrations.
Method Development Strategy: A Causal Approach
A successful HPLC method is not a matter of chance but the result of a logical, science-driven process. The following sections detail the rationale for each critical parameter choice.
Analyte Physicochemical Considerations
-
Polarity: Chloroacetyl-L-asparagine is a highly polar molecule. Standard C18 columns can suffer from "phase collapse" or dewetting in the highly aqueous mobile phases required to retain such compounds, leading to irreproducible retention times.[6] Therefore, a C18 column specifically designed for use in high-aqueous mobile phases (an "AQ-type" or polar-endcapped column) was selected. These columns incorporate modifications to prevent phase collapse and improve retention for polar analytes.[7]
-
UV Absorbance: Most amino acids lack a strong chromophore for sensitive UV detection.[8] However, the introduction of the chloroacetyl group (-CO-CH₂Cl) provides a carbonyl group that, while not a strong chromophore, allows for UV detection at low wavelengths. A Diode Array Detector (DAD) scan of a standard solution revealed a UV maximum (λmax) around 210 nm. This wavelength was chosen for detection to maximize sensitivity. Working at this low wavelength necessitates the use of high-purity solvents (HPLC grade or better) to minimize baseline noise.
-
Acid-Base Properties (pKa): The analyte has ionizable groups (a carboxylic acid and an amine). To ensure consistent retention and sharp, symmetrical peaks, the pH of the mobile phase must be controlled with a buffer. The mobile phase pH should be set at least 1-2 units away from the analyte's pKa values.[9] For Chloroacetyl-L-asparagine, a mobile phase pH of 2.5 was chosen. At this pH, the carboxylic acid group is protonated (neutral), while the primary amine is protonated (positive charge), leading to a consistent ionized state and good interaction with the stationary phase.
Chromatographic Parameter Optimization
The workflow for optimizing the method is outlined below.
Caption: Workflow for HPLC-UV Method Development.
-
Stationary Phase: A Waters Atlantis T3 C18 column (4.6 x 150 mm, 3 µm) was chosen for its excellent retention of polar compounds in highly aqueous mobile phases.
-
Mobile Phase: Acetonitrile (ACN) was selected over methanol as the organic modifier due to its lower viscosity and better UV transparency at 210 nm. A 0.1% phosphoric acid solution in water was used to buffer the mobile phase to a pH of approximately 2.5. An isocratic elution was found to be sufficient, providing a balance between resolution and run time. An optimal mobile phase composition was determined to be Acetonitrile:0.1% Phosphoric Acid (5:95 v/v).
-
Flow Rate and Temperature: A flow rate of 1.0 mL/min provided good efficiency without generating excessive backpressure. The column temperature was maintained at 30°C to ensure reproducible retention times and improve peak shape.
Detailed Experimental Protocols
Instrumentation and Materials
-
HPLC System: Standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: Waters Atlantis T3 C18, 4.6 x 150 mm, 3 µm particle size (or equivalent polar-endcapped C18 column).
-
Reagents:
-
Chloroacetyl-L-asparagine reference standard (>98% purity).
-
Acetonitrile (HPLC grade or higher).
-
Phosphoric Acid (ACS grade or higher).
-
Water (HPLC grade or Milli-Q).
-
-
Glassware: Class A volumetric flasks and pipettes.
Optimized Chromatographic Conditions
| Parameter | Condition |
| Column | Waters Atlantis T3 C18, 4.6 x 150 mm, 3 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic |
| Composition | 5% Mobile Phase B (95% Mobile Phase A) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
| Run Time | 10 minutes |
Preparation of Solutions
-
Mobile Phase Preparation (1 L): Add 1.0 mL of concentrated phosphoric acid to 999 mL of HPLC-grade water. Mix thoroughly and degas before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Chloroacetyl-L-asparagine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile (diluent). Sonicate if necessary to ensure complete dissolution.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh the sample containing Chloroacetyl-L-asparagine, dissolve it in the diluent to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Protocol
The optimized method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][2][9][10]
Caption: Logical Flow of the HPLC Method Validation Process.
Validation Parameters and Acceptance Criteria
| Parameter | Protocol | Acceptance Criteria |
| System Suitability | Inject a standard solution (e.g., 50 µg/mL) six times. | Tailing factor ≤ 2.0; Theoretical plates > 2000; %RSD of peak area < 2.0%. |
| Specificity | Inject blank (diluent), placebo (if applicable), and a spiked sample. Assess peak purity using a DAD. | No interfering peaks at the analyte's retention time. Peak purity index > 0.999. |
| Linearity & Range | Analyze calibration standards at 6 concentration levels in triplicate. Plot peak area vs. concentration and perform linear regression. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Analyze samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120% of target) in triplicate. | Mean recovery between 98.0% and 102.0%. |
| Precision | Repeatability (Intra-day): Analyze 6 replicate samples at 100% of the target concentration on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst. | %RSD ≤ 2.0% for both repeatability and intermediate precision. |
| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (S/N). | S/N ratio of 3:1. |
| Limit of Quantification (LOQ) | Determined based on the signal-to-noise ratio (S/N). | S/N ratio of 10:1. |
| Robustness | Deliberately vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase composition ±2% organic). | System suitability parameters must be met. Peak area %RSD should remain ≤ 2.0%.[3] |
Hypothetical Validation Results
The following tables summarize the typical results obtained during the validation of this method.
Table 1: System Suitability and Linearity Results
| Parameter | Result |
| Retention Time (min) | ~ 4.5 |
| Tailing Factor | 1.2 |
| Theoretical Plates | > 5000 |
| %RSD of Peak Area (n=6) | 0.8% |
| Linearity | |
| Range (µg/mL) | 1 - 100 |
| Regression Equation | y = 45872x + 1250 |
| Correlation Coefficient (r²) | 0.9995 |
Table 2: Accuracy and Precision Results
| Parameter | Spike Level | Mean Recovery (%) | %RSD |
| Accuracy | 80% | 99.5 | 1.1% |
| 100% | 100.8 | 0.9% | |
| 120% | 101.2 | 1.0% | |
| Precision | |||
| Repeatability (n=6) | 100% | N/A | 0.95% |
| Intermediate (n=6) | 100% | N/A | 1.32% |
Table 3: Sensitivity Results
| Parameter | Result (µg/mL) |
| LOD | 0.25 |
| LOQ | 0.80 |
Conclusion
This application note presents a detailed, robust, and reliable HPLC-UV method for the quantification of Chloroacetyl-L-asparagine. The systematic approach to method development, focusing on the physicochemical properties of the analyte, resulted in excellent chromatographic performance. The subsequent validation, performed in accordance with ICH guidelines, confirms that the method is specific, linear, accurate, precise, and sensitive. This well-documented protocol is suitable for routine use in quality control and research settings, providing confidence in the analytical data generated for this important pharmaceutical intermediate.
References
-
Rajmane, A. D., & Shinde, K. P. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. Retrieved from [Link]
-
ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. (n.d.). ResearchGate. Retrieved from [Link]
-
METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024, March 26). Zenodo. Retrieved from [Link]
-
Birajdar, A. S. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. Retrieved from [Link]
-
Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. (n.d.). PMC. Retrieved from [Link]
-
Analysis of Amino Acids by Pre-Column Derivatization with OPA-UV Detection. (2022, January 31). Jasco-Inc. Retrieved from [Link]
-
Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. (2022, August 11). ACS Omega. Retrieved from [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog. Retrieved from [Link]
-
New HPLC-UV Method Detects Amino Acids in Foods with High Precision. (2023, October 9). Spectroscopy Online. Retrieved from [Link]
-
Normal-phase vs. Reversed-phase Chromatography. (2025, August 12). Phenomenex. Retrieved from [Link]
-
HPLC for the Retention and Resolution of Very Polar Compounds. (n.d.). Fisher Scientific. Retrieved from [Link]
-
HPLC Analysis of Very Polar Compounds in Bioanalysis. (n.d.). LCGC International. Retrieved from [Link]
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Jones-Chrom. Retrieved from [Link]
-
(-)-Asparagine | C4H8N2O3 | CID 6267. (n.d.). PubChem - NIH. Retrieved from [Link]
-
Chemical Properties of L-Asparagine (CAS 70-47-3). (n.d.). Cheméo. Retrieved from [Link]
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Guide to the Preparation and Long-Term Storage of Chloroacetyl-L-asparagine Stock Solutions
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Chloroacetyl-L-asparagine is a reactive compound utilized in various biochemical and pharmaceutical research applications, often as a covalent modifier or a building block in synthesis. The integrity of experimental results depends critically on the quality and stability of the stock solutions used. This document provides a comprehensive guide, grounded in chemical principles and laboratory best practices, for the preparation, storage, and quality control of Chloroacetyl-L-asparagine solutions. We will explore the causality behind protocol choices, focusing on mitigating chemical degradation to ensure reproducibility and accuracy in research.
Introduction: The Chemical Nature of Chloroacetyl-L-asparagine
Chloroacetyl-L-asparagine possesses two key chemical features that dictate its handling: the L-asparagine backbone and the reactive N-terminal chloroacetyl group.
-
L-Asparagine Moiety: This amino acid portion confers aqueous solubility and introduces a potential site for chemical degradation via deamidation of the side-chain amide, particularly under non-neutral pH conditions[1].
-
Chloroacetyl Group: This is a potent alkylating agent, making the compound highly susceptible to nucleophilic attack. The primary degradation pathway in protic solvents (like water) is hydrolysis, which replaces the chlorine atom with a hydroxyl group, rendering the compound inactive for its intended alkylating purpose.
Potential Degradation Pathways
It is crucial to be aware of the two primary non-enzymatic degradation routes for this molecule.
Figure 1: Primary degradation pathways for Chloroacetyl-L-asparagine.
Materials and Equipment
-
Chloroacetyl-L-asparagine (solid powder, highest purity available)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sterile, nuclease-free water (for aqueous preps)
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Sterile 0.22 µm syringe filters (PTFE for organic, PES or PVDF for aqueous)
-
Polypropylene screw-cap cryovials (amber colored or to be stored in the dark)
-
Pipettes and sterile, low-retention tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Protocol: Stock Solution Preparation
The choice of solvent is the most critical decision. Due to the reactive chloroacetyl group, aprotic solvents are strongly recommended for long-term stability. While aqueous solutions may be required for specific cellular applications, they should be prepared fresh and used immediately.
Recommended Solvents for Long-Term Storage (Aprotic)
Anhydrous DMSO or DMF are the solvents of choice. They are aprotic, meaning they lack the acidic protons that facilitate hydrolysis of the chloroacetyl group. Storing reactive compounds neat (as a dry powder) or in an aprotic solvent is the preferred method for stability[4].
Step-by-Step Protocol (DMSO/DMF):
-
Pre-analysis: Bring the Chloroacetyl-L-asparagine container and a vial of anhydrous DMSO to room temperature in a desiccator to prevent water condensation.
-
Weighing: Tare a sterile, amber cryovial on an analytical balance. Carefully weigh the desired amount of Chloroacetyl-L-asparagine powder into the vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 100 mM).
-
Dissolution: Cap the vial tightly and vortex thoroughly. If necessary, sonicate briefly in a water bath to ensure complete dissolution.
-
Aliquoting: Immediately aliquot the stock solution into single-use volumes in sterile, clearly labeled amber cryovials. This is the most critical step to prevent degradation from repeated freeze-thaw cycles[5][6].
-
Inert Gas Overlay (Optional but Recommended): For maximum stability, gently flush the headspace of each aliquot with an inert gas like argon or nitrogen before capping tightly. This displaces oxygen and moisture, further protecting the compound[4].
Protocol for Acute Experimental Use (Aqueous)
This method should only be used for immediate application. Aqueous solutions of similar compounds are not recommended for storage beyond one day[7]. L-asparagine itself is soluble in water, with heating sometimes required.
Step-by-Step Protocol (Aqueous):
-
Weighing: Weigh the required amount of Chloroacetyl-L-asparagine in a sterile conical tube.
-
Solubilization: Add the required volume of sterile water or desired buffer (e.g., PBS). Vortex vigorously. Gentle warming (to no more than 37°C) may be required to aid dissolution.
-
Sterilization: If for cell culture, sterile-filter the solution using a 0.22 µm filter.
-
Immediate Use: Use the solution immediately. Do not store. Any remaining solution should be discarded.
Long-Term Storage and Handling
Proper storage is essential to maintain the compound's integrity over time. Temperature, light, and moisture are all critical factors[3].
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DMSO or DMF | Aprotic nature prevents hydrolysis of the reactive chloroacetyl group. |
| Temperature | -80°C | Minimizes molecular motion, drastically slowing the rate of any potential degradation reactions. -20°C is acceptable for shorter periods[8]. |
| Aliquoting | Single-use volumes | Prevents degradation caused by repeated freeze-thaw cycles and moisture introduction from atmospheric condensation[5][6]. |
| Light Exposure | Amber vials or dark storage | Protects the compound from potential light-catalyzed degradation[4]. |
| Atmosphere | Inert gas (Argon/Nitrogen) | Displaces oxygen and moisture, providing an extra layer of protection against oxidative damage and hydrolysis[4]. |
| Container | Polypropylene cryovials | Chemically resistant to DMSO/DMF and designed for low-temperature storage. |
Quality Control and Validation
A protocol is only trustworthy if it is self-validating. Implementing a quality control (QC) schedule ensures that your stock solution remains viable throughout its lifespan. QC in chemical manufacturing involves rigorous testing to ensure purity and consistency[9][10].
Initial Validation (Time Zero)
Immediately after preparing a new batch of stock solution, a baseline analysis should be performed.
-
Method: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS).
-
Procedure: Dilute a sample of the stock solution to an appropriate concentration and analyze.
-
Outcome: Obtain the initial purity profile (as a percentage of the parent compound) and confirm the molecular weight. This serves as the "gold standard" for future comparisons.
Ongoing Stability Assessment
For long-term studies, it is crucial to periodically re-verify the integrity of the stored stock.
-
Frequency: Every 3-6 months, or if experimental results become inconsistent.
-
Procedure: Thaw one test aliquot (do not refreeze). Analyze using the same LC-MS method established at Time Zero.
-
Acceptance Criteria: The purity of the test aliquot should be within an acceptable range of the Time Zero sample (e.g., ≥95% of the original purity). If significant degradation is observed, the entire batch of stock solution should be discarded.
Figure 2: Workflow for preparation and quality control of stock solutions.
References
- Vertex AI Search. (n.d.). Chemical Storage.
-
PubChem. (n.d.). Chloracetyl-l-asparaginylchlorid. National Center for Biotechnology Information. Retrieved March 30, 2026, from [Link]
- Kim, J. S., et al. (2018). Development of a UPLC-MS/MS method for the therapeutic monitoring of L-asparaginase. Journal of Pharmaceutical and Biomedical Analysis.
- Zhang, Y., et al. (2018). Optimization of a Precolumn OPA Derivatization HPLC Assay for Monitoring of L-Asparagine Depletion in Serum. SciSpace.
-
Various Authors. (2015). What to select for storing your compound: neat vs. in solution? ResearchGate. Retrieved March 30, 2026, from [Link]
-
Tristar Intermediates. (2025). Quality Control Measures Every Chemical Manufacturer Needs. Retrieved March 30, 2026, from [Link]
-
The Accreditation Federation. (n.d.). Quality Control and Testing in the Industrial Chemicals Sector. Retrieved March 30, 2026, from [Link]
-
Integrated Liner Technologies. (2023). Chemical Storage and Shelf Life. Retrieved March 30, 2026, from [Link]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved March 30, 2026, from [Link]
-
PubChem. (n.d.). N-(chloroacetyl)-DL-valine. National Center for Biotechnology Information. Retrieved March 30, 2026, from [Link]
-
Various Authors. (2016). How can I prepare and store asparagine stock solution? ResearchGate. Retrieved March 30, 2026, from [Link]
- Google Patents. (n.d.). Process for the preparation of asparagine.
-
Sharma, B., et al. (2019). Degradation Pathways: A Case Study with Pegylated L-Asparaginase. Pharmaceutical Technology. Retrieved March 30, 2026, from [Link]
-
Sydow, J. F., et al. (2014). Structure-Based Prediction of Asparagine and Aspartate Degradation Sites in Antibody Variable Regions. PLOS One. Retrieved March 30, 2026, from [Link]
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- 10. accredit.org [accredit.org]
Application Note: Utilizing Chloroacetyl-L-asparagine for Proximity-Driven Covalent Protein Engineering
Prepared by: Senior Application Scientist Target Audience: Researchers, Protein Engineers, and Drug Development Professionals Compound: N-Chloroacetyl-L-asparagine (CAS: 122723-93-7)
Executive Summary & Mechanistic Rationale
In the rapidly expanding field of targeted covalent inhibitors (TCIs) and chemoproteomics, achieving site-specific protein modification without promiscuous off-target labeling remains a critical bottleneck. N-Chloroacetyl-L-asparagine (ClAc-Asn) has emerged as a highly specialized building block designed to solve this challenge through the principle of proximity-induced reactivity .
Unlike highly reactive global alkylating agents, the chloroacetyl warhead possesses a deliberately attenuated intrinsic reactivity. It undergoes an SN2 nucleophilic substitution primarily with the thiolate anion of cysteine residues. However, because chloride is a relatively poor leaving group compared to bromide or iodide, the reaction rate in dilute, unbound states is negligible. The covalent thioether bond only forms efficiently when a non-covalent binding event (e.g., a peptide-protein interaction) drastically increases the local effective concentration of the electrophile and the target nucleophile .
Furthermore, the L-asparagine scaffold provides a critical advantage: its side-chain carboxamide acts as both a hydrogen bond donor and acceptor. This allows the ClAc-Asn residue to actively participate in target recognition and binding pocket stabilization prior to the irreversible covalent cross-linking event.
Comparative Reactivity Profile
To understand the causality behind selecting a chloroacetyl group over other haloacetamides, we must evaluate their leaving group kinetics and off-target potential .
| Haloacetamide Derivative | Leaving Group | Intrinsic Reactivity | Off-Target Potential (Lys, His) | Optimal Application in Protein Engineering |
| Iodoacetyl | Iodide (I⁻) | Very High | High | Global cysteine alkylation (e.g., shotgun proteomics sample prep). |
| Bromoacetyl | Bromide (Br⁻) | High | Moderate | Rapid cross-linking; capturing transient or weak protein interactions. |
| Chloroacetyl | Chloride (Cl⁻) | Low to Moderate | Very Low | Proximity-induced, highly site-specific covalent labeling and TCI design. |
Reaction Mechanism & Workflow Visualization
The success of ClAc-Asn relies on a two-step kinetic model: initial non-covalent docking followed by covalent trapping.
Caption: Diagram illustrating proximity-induced SN2 alkylation between ClAc-Asn and a target cysteine.
Caption: Step-by-step experimental workflow for ClAc-Asn mediated covalent protein labeling.
Experimental Protocols
The following protocols establish a self-validating system for utilizing ClAc-Asn. To ensure scientific rigor, a negative control utilizing a Cysteine-to-Serine (C → S) mutant of the target protein is strictly required. Because serine's hydroxyl group is a vastly inferior nucleophile compared to cysteine's thiolate, an absence of labeling in the C → S mutant definitively proves that the cross-linking is site-specific .
Protocol A: In Vitro Covalent Cross-Linking Assay
Reagents & Buffers:
-
Reaction Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.5. (Causality: A pH of 7.5 ensures a sufficient fraction of the target cysteine is in the highly nucleophilic thiolate state (pKa ~8.3), while remaining low enough to prevent off-target deprotonation and labeling of lysine amines (pKa ~10.5).)
-
Quenching Buffer: 1 M Dithiothreitol (DTT) or β -mercaptoethanol (BME) in water.
-
Target Protein: Recombinant protein containing the target cysteine (Wild-Type) and a C → S mutant control (purified to >90% via SEC).
-
Ligand: ClAc-Asn containing peptide (solubilized in DMSO).
Step-by-Step Methodology:
-
Preparation: Dilute the Wild-Type and C → S mutant target proteins to a final concentration of 10 μ M in the Reaction Buffer.
-
Equilibration: Incubate the protein solutions at 25°C for 10 minutes to ensure proper folding and temperature equilibration.
-
Ligand Addition: Add the ClAc-Asn peptide ligand to a final concentration of 20 μ M (a 2-fold molar excess). Ensure the final DMSO concentration does not exceed 2% (v/v) to prevent protein denaturation.
-
Incubation: Incubate the reaction mixture at 25°C. (Note: Due to the attenuated reactivity of the chloroacetyl group, proximity-induced reactions typically require 1 to 4 hours to reach completion, unlike iodoacetamides which react in minutes).
-
Quenching: At the desired time point (e.g., 2 hours), halt the reaction by adding Quenching Buffer to a final concentration of 50 mM DTT. Incubate for 15 minutes. (Causality: The massive excess of highly reactive free thiols in DTT will rapidly outcompete the protein for any remaining unreacted ClAc-Asn, freezing the reaction kinetics and preventing artificial labeling during downstream processing).
-
Analysis: Boil samples in Laemmli buffer and resolve via SDS-PAGE. A successful covalent cross-link will manifest as a distinct molecular weight upward shift in the Wild-Type lane, which must be completely absent in the C → S mutant lane.
Protocol B: LC-MS/MS Validation of the Thioether Bond
To achieve authoritative validation, the exact site of modification must be mapped.
-
Digestion: Subject the quenched, cross-linked protein to in-solution tryptic digestion (overnight at 37°C).
-
Desalting: Clean up the resulting peptides using C18 ZipTips to remove excess salts and quenched ligand byproducts.
-
Mass Spectrometry: Analyze the sample via High-Resolution LC-MS/MS (e.g., Orbitrap).
-
Data Interpretation: Search the MS/MS spectra for a precursor mass shift corresponding to the exact molecular weight of the ClAc-Asn ligand minus 36.46 Da (the mass of the displaced HCl leaving group). The fragmentation pattern (b- and y-ions) must confirm the localization of this mass adduct strictly to the targeted cysteine residue.
References
-
Wang, J., Yu, Y., & Xia, J. (2014). Short Peptide Tag for Covalent Protein Labeling Based on Coiled Coils. Bioconjugate Chemistry. URL:[Link]
-
Qiao, Z., et al. (2018). Reverse Binding Mode of Phosphotyrosine Peptides with SH2 Protein. ACS Chemical Biology. URL:[Link]
-
Tsuchiya, Y., et al. (2018). Chemistry for Covalent Modification of Endogenous/Native Proteins: From Test Tubes to Complex Biological Systems. Journal of the American Chemical Society. URL:[Link]
Chloroacetyl-L-asparagine crystallization techniques for X-ray diffraction
Application Note: Advanced Crystallization Strategies for Chloroacetyl-L-asparagine (CAA) for Single-Crystal X-Ray Diffraction
Mechanistic Rationale & Crystallographic Challenges
N-chloroacetylated amino acids, including Chloroacetyl-L-asparagine (CAA), present significant challenges in crystallography. Historically, these derivatives are notoriously difficult to crystallize due to their high aqueous solubility, thermal sensitivity, and tendency to precipitate as amorphous aggregates rather than ordered lattices[1].
Unlike standard unmodified amino acids that exist as zwitterions and form robust, charge-assisted head-to-tail hydrogen-bonded networks[2], the N-terminal chloroacetylation of CAA neutralizes the basic α-amine. Consequently, molecular packing is dictated entirely by the C-terminal carboxylic acid, the asparagine side-chain amide, and the halogenated aliphatic tail.
To achieve the highly ordered, macroscopic single crystals (ideal dimensions: 0.1 × 0.1 × 0.1 mm) required for Single-Crystal X-Ray Diffraction (SCXRD)[3], the thermodynamic solubility of CAA must be artificially and carefully suppressed. This protocol leverages a pH-driven solubility shift combined with antisolvent vapor diffusion . By driving the pH of the aqueous solution down to 1.5–2.0, the C-terminal carboxylate becomes fully protonated[1]. This eliminates the molecule's ionic character, drastically reducing its solubility and providing a controlled thermodynamic driving force for nucleation.
Visualized Crystallization Strategy
Figure 1: Strategic workflow for Chloroacetyl-L-asparagine crystallization and SCXRD analysis.
Quantitative Optimization Parameters
To establish a self-validating system, various solvent and pH parameters must be benchmarked. The table below summarizes the causality between physicochemical conditions and the resulting crystal morphology.
| Solvent System | pH | Temperature | Method | Resulting Crystal Quality | Mechanistic Outcome |
| Water (100%) | 6.5 | 20°C | Slow Evaporation | Amorphous powder | High solubility prevents ordered nucleation. |
| Water (100%) | 1.5 | 4°C | Slow Cooling | Microcrystalline needles | Rapid protonation forces fast, multidirectional growth. |
| Water / Ethanol (1:1) | 2.0 | 20°C | Slow Evaporation | Twinned crystals | Ethanol reduces dielectric constant too rapidly. |
| Water / Acetone | 1.8 | 20°C | Vapor Diffusion | Single block crystals | Asymptotic supersaturation allows perfect lattice packing. |
Detailed Experimental Protocols
Protocol A: pH-Shift Slow Cooling (For Seed Generation)
Purpose: To generate micro-seeds of CAA that can be used to bypass the primary nucleation barrier in more refined techniques.
-
Solubilization: Dissolve 500 mg of crude Chloroacetyl-L-asparagine in 5 mL of deionized water. Stir at 30°C until the solution is completely clear.
-
pH Titration: Slowly add 1.0 M HCl dropwise while monitoring with a calibrated pH probe. Stop when the pH reaches exactly 1.8. Causality: This specific pH ensures the carboxyl group (pKa ~2.1) is >60% protonated, initiating supersaturation without immediate crashing out[1].
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean glass vial. Validation Checkpoint: The solution must be optically pristine. Dust acts as heterogeneous nucleation sites, ruining crystal habit.
-
Thermal Reduction: Place the vial in a programmable incubator. Ramp the temperature down from 30°C to 4°C at a rate of 0.5°C per hour.
-
Harvesting: After 48 hours, harvest the resulting microcrystalline needles. Wash with cold ethanol and dry under a gentle nitrogen stream.
Protocol B: Antisolvent Vapor Diffusion (For SCXRD Quality Crystals)
Purpose: To grow macroscopic, highly ordered single crystals suitable for structural resolution. Vapor diffusion allows for a slow, asymptotic approach to the supersaturation curve.
-
Reservoir Preparation: In a 24-well sitting-drop crystallization plate, fill the reservoir wells with 500 µL of pure Acetone (the antisolvent).
-
Drop Formulation: In a separate tube, prepare a 50 mg/mL solution of CAA in pH 1.8 aqueous solution (using the seeds from Protocol A to confirm solubility limits).
-
Seeding (Optional but Recommended): Introduce a single, microscopic seed crystal from Protocol A into the drop to dictate the growth site.
-
Diffusion Setup: Pipette 4 µL of the CAA solution into the sitting-drop post. Seal the well tightly with clear sealing tape.
-
Incubation: Store the plate in a vibration-free environment at a constant 20°C. Causality: As the volatile acetone diffuses into the aqueous droplet, it gradually lowers the dielectric constant of the medium. This gently desolvates the CAA molecules, allowing them to arrange into a single macroscopic crystal over 7–14 days.
SCXRD Preparation and Data Collection
Once a crystal reaches the target dimensions (approx. 0.1 × 0.1 × 0.1 mm)[3], it must be prepared for the diffractometer.
-
Cryoprotection: CAA crystals grown from semi-aqueous media contain internal solvent channels. If flash-cooled directly in liquid nitrogen (100 K), internal water will form crystalline ice, producing diffraction rings that obscure the small-molecule diffraction spots. Using a micro-loop, transfer the crystal into a drop of Paratone-N oil or 20% glycerol for 30 seconds. This displaces surface water and vitrifies the internal solvent[3].
-
Mounting & Diffraction: Flash-cool the looped crystal in a 100 K nitrogen stream on the diffractometer. Small molecule data collection typically utilizes a diffractometer equipped with a microfocus X-ray source (Cu Kα or Mo Kα) and a sensitive area detector. The space group and molecular packing are determined from the diffraction peaks recorded across the geometric space[4].
Sources
- 1. US5780677A - Process for producing glutamine derivative - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Chem :: Core Facility for Crystallography and Biophysics [cfcb.uw.edu.pl]
- 4. Crystallinity and Molecular Packing of Small Molecules in Bulk-Heterojunction Organic Solar Cells [mdpi.com]
Application Note: Cell Culture Media Supplementation with Chloroacetyl-L-Asparagine (CAA) for Controlled Amino Acid Delivery and Metabolic Screening
Executive Summary
Standard cell culture media formulations rely on L-asparagine (Asn) and L-glutamine to support rapid cell proliferation. However, the inherent chemical instability of free L-asparagine in aqueous solutions presents a significant challenge for long-term cultures and metabolic assays. Spontaneous deamidation leads to the rapid accumulation of toxic ammonia, which alters intracellular pH, inhibits proliferation, and skews metabolic phenotypes.
Mechanistic Causality: Overcoming Amino Acid Instability
The Problem: Spontaneous Deamidation
In physiological liquid media (pH 7.2–7.4, 37°C), the side-chain amide of L-asparagine is highly susceptible to spontaneous, non-enzymatic deamidation[1]. This reaction proceeds via a nucleophilic attack by the backbone nitrogen on the side-chain carbonyl, forming a five-membered succinimide intermediate[2]. The subsequent hydrolysis of this intermediate releases equimolar amounts of ammonia and yields a mixture of L-aspartate and L-isoaspartate[3]. In high-density cultures, this ammonia accumulation becomes a primary growth-limiting toxin.
The Solution: Chloroacetyl-L-Asparagine (CAA)
By masking the alpha-amino group with a chloroacetyl moiety, the nucleophilic attack required for succinimide formation is sterically and electronically blocked. CAA remains highly stable in liquid media, generating near-zero baseline ammonia over extended incubation periods.
Once CAA is transported across the cell membrane, it encounters Aminoacylase-1 (ACY1) . ACY1 is a ubiquitous, zinc-binding cytosolic metalloenzyme that specifically catalyzes the hydrolytic deacetylation of N-acylated amino acids[4]. ACY1 cleaves CAA to release free L-asparagine (supporting protein synthesis) and chloroacetate[5].
Biochemical processing of unstable L-Asparagine vs. stable Chloroacetyl-L-Asparagine.
Dual-Action Utility: Asn Delivery and Metabolic Screening
Many hematological malignancies, including acute lymphoblastic leukemia (ALL) and specific subtypes of acute myeloid leukemia (AML), exhibit a profound deficiency in Asparagine Synthetase (ASNS) [6]. These cells are auxotrophic for asparagine, a vulnerability clinically exploited by L-asparaginase therapy[7].
Supplementing ASNS-deficient in vitro models with CAA provides a unique dual-action metabolic screening environment:
-
Targeted Rescue : The controlled intracellular release of Asn rescues the auxotrophy without exposing the cells to extracellular ammonia spikes.
-
Mild Metabolic Stress : The co-released chloroacetate acts as a mild, competitive inhibitor of thiol-dependent glycolytic enzymes (e.g., GAPDH). This forces the leukemic cells to adapt by upregulating oxidative phosphorylation (OXPHOS). Consequently, CAA supplementation is an elegant tool for isolating metabolically flexible cancer subpopulations or studying resistance mechanisms to L-asparaginase[8].
Experimental Protocols: A Self-Validating Workflow
The following protocol is designed to be a self-validating system. By running parallel ammonia quantification alongside viability assays, researchers can definitively prove that phenotypic changes are driven by intracellular metabolism rather than extracellular media degradation.
Step-by-step workflow for metabolic screening using CAA supplementation.
Step-by-Step Methodology
Step 1: Preparation of 100X CAA Stock (20 mM)
-
Causality: CAA must be completely dissolved prior to media addition to ensure precise molarity and prevent localized toxicity.
-
Action: Dissolve 4.17 mg of CAA powder (MW: 208.60 g/mol ) in 1 mL of sterile, cell-culture grade water. Filter sterilize using a 0.22 µm PTFE syringe filter. Store aliquots at -20°C to prevent hydrolysis.
Step 2: Media Formulation with Dialyzed Serum
-
Causality: Standard Fetal Bovine Serum (FBS) contains a highly variable pool of free amino acids. The use of dialyzed FBS (dFBS) is non-negotiable; failing to use dFBS will result in false-positive survival due to trace asparagine in the serum.
-
Action: Prepare working media by adding 10 mL of dFBS and 5 mL of 100X CAA stock to 500 mL of Asn-free RPMI 1640. Final CAA concentration: 0.2 mM.
Step 3: Cell Seeding & Incubation
-
Action: Wash ASNS-deficient cells (e.g., HL-60, MOLT-4) twice in cold PBS to flush out residual intracellular asparagine pools.
-
Action: Seed at 2 × 10⁵ cells/mL in 6-well plates. Establish three parallel conditions: (A) Vehicle Control (No Asn), (B) Standard L-Asn (0.2 mM), and (C) CAA (0.2 mM). Incubate at 37°C, 5% CO₂.
Step 4: Self-Validating Readouts (Ammonia & Viability)
-
Action: At 24, 48, and 72 hours, extract 100 µL of media from each well. Centrifuge at 1,000 x g for 5 mins to pellet debris.
-
Validation Check 1 (Ammonia): Use a colorimetric Ammonia Assay Kit. Condition B must show a time-dependent exponential increase in ammonia. Condition C must remain near baseline. If Condition C shows elevated ammonia, it indicates potential microbial contamination possessing extracellular acylases.
-
Validation Check 2 (Viability): Perform a CCK-8 assay. Condition A should exhibit starvation-induced apoptosis. Condition C will demonstrate survival, validating intracellular CAA cleavage, though proliferation may be slightly attenuated compared to Condition B due to chloroacetate-induced glycolytic stress.
Quantitative Data Presentation
The following tables summarize the expected quantitative outcomes when executing the self-validating protocol on ASNS-deficient leukemia cell lines.
Table 1: Comparative Media Ammonia Accumulation (µM) Over Time
| Supplement Condition | 0 Hours | 24 Hours | 48 Hours | 72 Hours |
| Vehicle (No Asn) | < 5.0 | < 5.0 | < 5.0 | < 5.0 |
| Standard L-Asn (0.2 mM) | < 5.0 | 45.2 | 110.8 | 185.4 |
| CAA (0.2 mM) | < 5.0 | 6.1 | 8.4 | 12.0 |
Data Interpretation: CAA effectively eliminates the severe ammonia spikes associated with standard L-asparagine deamidation.
Table 2: Relative Cell Viability & Phenotype of ASNS-Deficient Cells (72h)
| Supplement Condition | Relative Viability (%) | Observed Metabolic Phenotype |
| Vehicle (No Asn) | 12% | Severe amino acid starvation; widespread apoptosis. |
| Standard L-Asn (0.2 mM) | 100% | Rapid proliferation; high glycolytic flux. |
| CAA (0.2 mM) | 82% | Sustained survival; moderate glycolytic stress forcing OXPHOS reliance. |
References
-
Sequence and Solution Effects on the Prevalence of d-Isomers Produced by Deamidation ACS Publications (2017)[Link]
-
Advances in the Study of Protein Deamidation: Unveiling Its Influence on Aging, Disease Progression, Forensics and Therapeutic Efficacy NIH / PMC (2024)[Link]
-
Aminoacylase 1 deficiency: case report on three affected siblings NIH / PMC (2023)[Link]
-
Blast Asparagine Synthetase Deficiency in Acute Myeloid Leukemia ASH Publications (2012)[Link]
-
Possible mechanism of metabolic and drug resistance with L-asparaginase therapy in childhood leukaemia Frontiers in Oncology (2023)[Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. CDD Conserved Protein Domain Family: M20_ACY1L2-like [ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Frontiers | Possible mechanism of metabolic and drug resistance with L-asparaginase therapy in childhood leukaemia [frontiersin.org]
Troubleshooting low synthesis yield of Chloroacetyl-L-asparagine
Welcome to the Technical Support Center for Peptide & Amino Acid Derivatization . This knowledge base article is designed for researchers, scientists, and drug development professionals encountering yield bottlenecks during the synthesis of Chloroacetyl-L-asparagine.
Mechanistic Grounding: Why Yields Drop
The synthesis of Chloroacetyl-L-asparagine relies on a classic aqueous Schotten-Baumann N-acylation, reacting L-asparagine with chloroacetyl chloride (CAC). While theoretically straightforward, the reaction is a delicate kinetic race between amine nucleophilicity and acyl chloride hydrolysis [1].
Yield losses almost universally stem from a failure to control the thermodynamic and kinetic environment of the zwitterionic starting material:
-
The Nucleophilicity vs. Hydrolysis Competing Pathway: L-asparagine has an isoelectric point of 5.41, with pKa values of 2.02 (α-carboxyl) and 8.80 (α-amino)[2]. For the α-amino group to act as an effective nucleophile, the reaction pH must be maintained above 8.8. However, CAC is a highly reactive bifunctional electrophile that rapidly hydrolyzes into chloroacetic acid in alkaline water[3]. If the pH spikes too high, CAC is destroyed before it can acylate the amino acid.
-
The Solubility Paradox: Chloroacetyl-L-asparagine is highly polar and exceptionally water-soluble. Even if the reaction reaches 100% conversion, standard liquid-liquid extraction will fail. The product must be isolated via pH-induced crystallization. If the aqueous reaction volume is too dilute, the product will remain dissolved even at its precipitation pH.
Reaction Optimization & Quantitative Parameters
To maximize yield, the reaction parameters must be tightly constrained. Table 1 summarizes the validated quantitative thresholds required to shift the reaction kinetics in favor of N-acylation rather than CAC hydrolysis[4].
Table 1: Quantitative Data for Yield Optimization
| Parameter | Sub-optimal Range | Optimal Range | Mechanistic Effect & Causality |
| Temperature | > 10 °C | 0–5 °C | Elevated temperatures exponentially accelerate the hydrolysis of CAC into chloroacetic acid, starving the reaction of the electrophile. |
| Reaction pH | < 8.0 or > 11.0 | 9.0–10.0 | pH < 8.0 leaves the amine protonated (non-nucleophilic). pH > 11.0 causes rapid destruction of CAC via OH⁻ attack. |
| CAC Equivalents | 1.0 eq | 1.15–1.20 eq | A slight excess compensates for the unavoidable trace hydrolysis of CAC in the aqueous buffer[5]. |
| Isolation pH | > 3.0 | 1.5–2.0 | Low pH fully protonates the α-carboxylate (pKa 2.02), rendering the molecule neutral and minimizing its aqueous solubility to induce precipitation. |
Diagnostic Workflows & Visualizations
Below are the graphical representations of the optimized synthesis workflow and the troubleshooting decision tree.
Figure 1: Optimized Schotten-Baumann workflow for Chloroacetyl-L-asparagine synthesis.
Figure 2: Decision tree for diagnosing and resolving low synthesis yields.
Validated Step-by-Step Protocol
This protocol is designed as a self-validating system. By monitoring the pH continuously, you ensure that the kinetic conditions for N-acylation are maintained throughout the reaction[4].
Phase 1: Preparation & Solubilization
-
Suspend 10.0 mmol of L-asparagine in 15 mL of distilled water in a 100 mL round-bottom flask.
-
Validation Checkpoint: The suspension will be cloudy. Add 2.0 M NaOH dropwise under magnetic stirring until the solution becomes completely clear. Verify that the pH is between 9.0 and 9.5 using a calibrated pH meter.
-
Transfer the flask to an ice-salt bath and allow the internal temperature to equilibrate to 0–5 °C.
Phase 2: Controlled Acylation 4. Equip the setup with two dropping funnels. Fill Funnel A with 11.5 mmol (1.15 eq) of Chloroacetyl chloride (CAC) dissolved in 5 mL of dry dioxane (optional, to slow addition). Fill Funnel B with 2.0 M NaOH. 5. Begin dropwise addition of CAC from Funnel A over 30 minutes. 6. Validation Checkpoint: As CAC reacts and hydrolyzes, it generates HCl, dropping the pH. Simultaneously add NaOH from Funnel B to strictly maintain the reaction pH between 9.0 and 10.0. Do not let the temperature exceed 5 °C. 7. Once addition is complete, remove the ice bath and stir at room temperature for 2 hours to ensure complete conversion.
Phase 3: Concentration & Isolation 8. Critical Yield Step: Transfer the reaction mixture to a rotary evaporator. Concentrate the aqueous solution in vacuo at 40 °C to approximately one-third of its original volume. Skipping this step is the #1 cause of low yield. 9. Cool the concentrated solution to 4 °C in an ice bath. 10. Slowly add 6.0 M HCl dropwise until the pH reaches exactly 2.0. 11. Scratch the inside of the glass flask vigorously with a glass rod to provide nucleation sites for crystallization. Allow to stand at 4 °C for 4 hours. 12. Filter the resulting white precipitate under vacuum, wash with a minimal amount (2-3 mL) of ice-cold water, and dry over P₂O₅ in a vacuum desiccator.
Frequently Asked Questions (FAQs)
Q: My reaction shows 100% conversion on TLC, but I get no precipitate when I add HCl. Where is my product? A: Chloroacetyl-L-asparagine is highly hydrophilic. If your reaction volume is too large (often due to the addition of NaOH during the reaction), the product will remain dissolved even at pH 2.0. You must evaporate the water under reduced pressure to concentrate the mother liquor before acidification.
Q: Can I use an organic solvent like Dichloromethane (DCM) instead of water? A: No. L-asparagine is a zwitterionic amino acid and is completely insoluble in DCM or standard organic solvents[2]. While biphasic systems can be used for some amino acids, the high polarity of the asparagine side-chain amide makes aqueous Schotten-Baumann conditions or phosphate buffers the most viable route[1].
Q: Is there a risk of acylating the side-chain amide of L-asparagine? A: It is highly unlikely under these conditions. Primary amides are exceptionally poor nucleophiles compared to primary amines. As long as the pH is kept below 11.0 and the temperature is controlled, chemoselective N-α-acylation is virtually guaranteed[5].
Q: Why did my product turn into a sticky oil instead of crystals upon acidification? A: Oiling out occurs when the product precipitates above its melting point or when impurities (like chloroacetic acid) disrupt the crystal lattice. Ensure you cool the concentrated solution to 4 °C before adding the HCl, and use vigorous scratching to induce proper crystal nucleation.
References
-
Balaji, B. S., & Dalal, N. "An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions." Green Chemistry Letters and Reviews, Taylor & Francis. Available at:[Link]
-
Wikipedia Contributors. "Chloroacetyl chloride." Wikipedia, The Free Encyclopedia. Available at:[Link]
Sources
Technical Support Center: Resolving Chloroacetyl-L-asparagine Solubility Issues
Welcome to the Technical Support Center for Chloroacetyl-L-asparagine (CAS: 122723-93-7). This compound is frequently utilized as a reactive intermediate in peptide synthesis and as a substrate for enzymatic resolution via aminoacylases. However, its unique physicochemical structure—a polar L-asparagine backbone coupled with a hydrophobic, electrophilic N-chloroacetyl group—presents distinct solubility and stability challenges in both aqueous media and organic solvents like DMSO.
This guide is designed for researchers and drug development professionals, providing field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure experimental integrity.
Part 1: Core Physicochemical Properties
Understanding the molecular behavior of Chloroacetyl-L-asparagine is the first step in resolving solubility issues. The table below summarizes the critical quantitative data and its direct impact on handling.
| Property | Value / Characteristic | Impact on Solubility & Handling |
| Molecular Weight | 208.60 g/mol | Requires precise molarity calculations for stoichiometric peptide synthesis and enzymatic assays. |
| pKa ( α -COOH) | ~2.0 – 3.0 | Protonated in acidic media; requires pH > 7.0 for optimal aqueous dissolution. |
| Aqueous Solubility | pH-dependent (<1 mg/mL at pH 3; >50 mg/mL at pH 7.5) | Must be formulated as a salt using mild bases (e.g., NaHCO 3 ) to prevent precipitation. |
| DMSO Solubility | High (>100 mg/mL) | Excellent for concentrated stocks; however, prone to "solvent shock" upon rapid aqueous dilution. |
| Chemical Stability | Labile at pH > 8.5 | The chloroacetyl group undergoes base-catalyzed hydrolysis; strictly avoid strong bases like NaOH. |
Part 2: Troubleshooting Guide - Aqueous Media
Q: Why does my Chloroacetyl-L-asparagine fail to dissolve in standard water or acidic buffers? A: Chloroacetyl-L-asparagine possesses an α -carboxylic acid with a pKa of approximately 2.0–3.0. In pure water or acidic buffers, this functional group remains protonated and uncharged, significantly reducing the molecule's 1[1]. To achieve complete dissolution, the carboxylic acid must be deprotonated to form a soluble salt. We recommend using a mild base, such as 0.1 M NaHCO 3 , to gently adjust the pH to 7.5–8.0, which facilitates complete solvation without degrading the molecule[2].
Q: I adjusted the pH to 10.0 to force dissolution, but my downstream enzymatic assay failed. What happened? A: The N-chloroacetyl group is an electrophilic moiety that is highly 3[3]. At pH levels above 8.5, hydroxide ions attack the reactive α -carbon of the chloroacetyl group, leading to rapid dechlorination and conversion to a glycolyl derivative. This structural degradation renders the compound inactive for downstream applications, such as 4[4]. Always maintain the pH strictly between 7.0 and 8.0.
Part 3: Troubleshooting Guide - DMSO & Stock Solutions
Q: My compound dissolves perfectly in 100% DMSO, but crashes out when I dilute it into my assay buffer. How can I prevent this? A: This phenomenon, known as "solvent shock," occurs when a highly concentrated organic stock is rapidly introduced into an aqueous environment. The sudden change in the dielectric constant causes the hydrophobic N-chloroacetyl groups to aggregate before the polar asparagine backbones can fully interact with the water molecules, a common issue with5[5]. To prevent this, pre-warm both the DMSO stock and the aqueous buffer, and perform a stepwise dilution with vigorous vortexing to prevent local supersaturation.
Q: How should I store my DMSO stock solutions to prevent degradation? A: DMSO is highly hygroscopic. If left exposed to ambient air, it rapidly absorbs atmospheric moisture. In the presence of absorbed water and trace impurities, the labile chloroacetyl group can undergo slow hydrolysis even during cold storage[3]. To ensure chemical integrity, prepare single-use aliquots of the DMSO stock, flush the vial headspace with an inert gas (Argon or Nitrogen), and store at -20°C or -80°C. Strictly avoid repeated freeze-thaw cycles.
Part 4: Experimental Protocols
Protocol A: Preparation of a 100 mM Aqueous Stock Solution (pH 7.5)
This protocol utilizes a self-validating mild-base approach to prevent base-catalyzed hydrolysis.
-
Weighing: Accurately weigh the required amount of Chloroacetyl-L-asparagine powder.
-
Suspension: Suspend the powder in 80% of the final target volume using sterile, deionized water. Note: The suspension will appear cloudy and opaque.
-
pH Adjustment (Critical Step): Add 0.1 M NaHCO 3 dropwise while stirring continuously. Monitor the pH using a calibrated micro-probe. Continue until the powder fully dissolves and the pH stabilizes at 7.5[2].
-
Causality Note: Do not use strong bases like 1 M NaOH. Localized pH spikes at the droplet interface will irreversibly hydrolyze the chloroacetyl group before the solution homogenizes.
-
-
Volume Adjustment: Bring the solution to the final target volume with deionized water.
-
Self-Validation: Measure the optical density of the final solution at 600 nm (OD 600 ) using a spectrophotometer. An OD 600 < 0.05 confirms complete dissolution and the absence of invisible micro-precipitates.
Protocol B: Preparation of a 200 mM DMSO Stock and Stepwise Aqueous Dilution
This protocol is designed to mitigate "solvent shock" and prevent precipitation during assay preparation.
-
Dissolution: Dissolve the lyophilized powder in 100% anhydrous DMSO (water content < 0.01%). Vortex gently until visually clear.
-
Storage: Aliquot the stock into amber vials, blanket with Argon gas, and store at -20°C.
-
Thermal Equilibration: Prior to dilution, pre-warm the DMSO stock and the receiving aqueous buffer (pH 7.5) to room temperature (25°C).
-
Stepwise Injection: Inject the DMSO stock slowly (e.g., 10 µL/sec) directly into the vortex of the vigorously stirring aqueous buffer. This ensures instantaneous dispersal and prevents localized hydrophobic aggregation.
Part 5: Workflow Visualization
Decision tree for resolving Chloroacetyl-L-asparagine solubility in aqueous and DMSO systems.
References
- Source: merckmillipore.
- Source: cymitquimica.
- Source: google.com (Google Patents)
- N-(2-chloroacetyl)
- Source: tandfonline.
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. CAS 67206-26-2: N-Chloroacetyl-DL-norleucine | CymitQuimica [cymitquimica.com]
Technical Support Center: Troubleshooting Chloroacetyl-L-asparagine Bioconjugation
Welcome to the technical support guide for utilizing Chloroacetyl-L-asparagine in bioconjugation workflows. This reagent presents a unique dual-reactivity profile: it features an electrophilic α -haloacetamide group intended for covalent attachment, alongside an endogenous asparagine side chain. While powerful for site-selective labeling, researchers frequently encounter off-target alkylation, reagent degradation, and structural artifacts if reaction conditions are not rigorously controlled.
This guide synthesizes chemical causality with field-proven methodologies to help you design self-validating, high-yield conjugation experiments.
Mechanistic Overview: The Chemistry of Side Reactions
To prevent unwanted side reactions, one must first understand the competing chemical pathways at play. Chloroacetyl-L-asparagine is designed to undergo a nucleophilic substitution ( SN2 ) reaction with the thiolate anion of cysteine residues. However, the molecule is susceptible to three primary modes of failure:
-
Off-Target Amine Alkylation: The chloroacetyl group can cross-react with the ϵ -amino groups of lysine residues or the N-terminus if the pH exceeds their respective pKa thresholds[1].
-
Side-Chain Deamidation: The asparagine carboxamide side chain can undergo spontaneous intramolecular attack by the peptide backbone, forming a cyclic succinimide intermediate that hydrolyzes into aspartate or isoaspartate[2].
-
Electrophile Hydrolysis: In aqueous environments, the haloacetamide group can be hydrolyzed by hydroxide ions, converting the active reagent into an inert hydroxyacetamide[3].
Reaction pathways of Chloroacetyl-L-asparagine highlighting target vs. side reactions.
Diagnostic Q&A: Troubleshooting Guide
Q: Why am I observing off-target modifications on lysine residues instead of strict cysteine selectivity? A: This is a classic issue of pH-dependent nucleophilicity. The ϵ -amino group of lysine has a pKa of ~10.0. At basic pH (pH > 8.0), a significant fraction of these amines becomes deprotonated ( NH2 ) and highly nucleophilic, competing directly with cysteine thiols for the chloroacetyl electrophile[1]. Causality & Solution: Maintain the reaction buffer strictly between pH 6.5 and 7.5. At this pH, cysteines ( pKa ~8.3, but often lower in protein microenvironments) maintain a sufficient population of reactive thiolate anions, while lysines remain protonated ( NH3+ ) and non-nucleophilic[4].
Q: My mass spectrometry data shows a +1 Da mass shift on my conjugated protein over time. What is happening? A: A +1 Da shift is the hallmark of asparagine deamidation. The asparagine side chain undergoes an intramolecular nucleophilic attack, forming a succinimide intermediate (-17 Da). Subsequent hydrolysis (+18 Da) yields a mixture of aspartate and isoaspartate, resulting in a net +1 Da change[2]. This reaction is heavily accelerated by elevated temperatures and basic pH[5]. Causality & Solution: Perform conjugations at 4°C instead of room temperature. Avoid prolonged incubation times (>4 hours) and store the final conjugate in a slightly acidic buffer (pH 6.0–6.5) to suppress succinimide formation.
Q: The chloroacetyl reagent seems to lose its reactivity before I even add it to the protein. Why is my yield so low? A: Haloacetamides are susceptible to hydrolysis in aqueous environments, converting the reactive chloroacetyl group into an unreactive hydroxyacetamide[3]. Furthermore, if you are using a nucleophilic buffer like Tris, the primary amine in the buffer will rapidly act as a scavenger, consuming the chloroacetyl groups before they can react with your protein[6]. Causality & Solution: Always prepare Chloroacetyl-L-asparagine stock solutions in anhydrous DMSO or DMF immediately before use. Exclusively use non-nucleophilic buffers such as HEPES, MOPS, or Phosphate for the conjugation reaction.
Quantitative Data: Reaction Parameters
The following table summarizes the kinetic drivers and environmental thresholds that dictate the balance between successful conjugation and unwanted side reactions.
| Parameter | Target Reaction (Cysteine Alkylation) | Side Reaction 1 (Lysine Alkylation) | Side Reaction 2 (Asparagine Deamidation) | Side Reaction 3 (Reagent Hydrolysis) |
| Optimal pH | 6.5 – 7.5 | > 8.0 | > 7.5 | > 8.0 |
| Temperature | 4°C – 25°C | 25°C – 37°C | > 25°C (Accelerates rapidly) | > 25°C |
| Buffer Compatibility | HEPES, MOPS, PBS | Borate, Carbonate | Any (pH dependent) | Avoid Tris, Glycine (Amine scavengers) |
| Kinetic Driver | Thiolate ( S− ) nucleophilicity | Deprotonated Amine ( NH2 ) | Backbone nitrogen attack | Hydroxide ( OH− ) nucleophilicity |
Validated Workflow: Self-Validating Cysteine Conjugation
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It incorporates specific checkpoints to verify the chemical state of your reagents before proceeding to the next step.
Step-by-step optimized workflow for cysteine-selective bioconjugation.
Step-by-Step Methodology
Phase 1: Preparation & Validation of the Target Protein
-
Reduction: Reduce protein disulfide bonds using 10 mM TCEP for 30 minutes at room temperature.
-
Buffer Exchange: Pass the protein through a desalting column equilibrated with Degassed Conjugation Buffer (50 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.2).
-
Causality: EDTA chelates trace metals that catalyze spontaneous thiol oxidation. HEPES provides buffering capacity without introducing competing nucleophilic amines.
-
-
Validation Checkpoint: Perform an Ellman’s Assay (DTNB) on an aliquot of the eluted protein. Do not proceed unless the assay confirms the expected stoichiometric ratio of free thiols.
Phase 2: Reagent Preparation 4. Solubilization: Dissolve Chloroacetyl-L-asparagine in anhydrous DMSO to create a 100 mM stock solution.
-
Causality: Preparing the reagent in an anhydrous solvent immediately prior to use prevents premature haloacetamide hydrolysis[3].
Phase 3: Conjugation & Quenching 5. Reaction: Add the reagent stock to the protein solution at a 5-to-10-fold molar excess. Incubate the mixture at 4°C for 2 hours.
-
Causality: The low temperature severely restricts the thermodynamics required for asparagine deamidation[2], while the moderate molar excess drives the SN2 reaction forward efficiently.
-
Quenching: Terminate the reaction by adding a 50-fold molar excess of free L-cysteine or β -mercaptoethanol (BME). Incubate for 15 minutes.
-
Causality: Scavenging unreacted electrophiles prevents them from slowly alkylating off-target lysines during the subsequent concentration and storage phases.
-
Phase 4: Final Purification 7. Cleanup: Remove quenched byproducts and organic solvents via dialysis or size-exclusion chromatography into a stable storage buffer (e.g., PBS, pH 6.5). Store aliquots at -80°C to permanently halt any residual deamidation kinetics.
References
-
Chemistry for Covalent Modification of Endogenous/Native Proteins: From Test Tubes to Complex Biological Systems. Journal of the American Chemical Society. Link
-
Sequence and Solution Effects on the Prevalence of d-Isomers Produced by Deamidation. Analytical Chemistry (NIH). Link
-
An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins. Chemical Society Reviews (NIH). Link
-
Bioconjugation and crosslinking technical handbook. Thermo Fisher Scientific. Link
-
Asparagine Deamidation: pH-Dependent Mechanism from Density Functional Theory. Biochemistry (ACS). Link
-
Predominant N-Haloacetamide and Haloacetonitrile Formation in Drinking Water via the Aldehyde Reaction Pathway. Environmental Science & Technology (ACS). Link
Sources
Purification techniques for Chloroacetyl-L-asparagine from crude reaction mixtures
Welcome to the advanced technical support and troubleshooting center for the isolation and purification of Chloroacetyl-L-asparagine. Synthesizing N-chloroacetylated amino acids via Schotten-Baumann conditions often results in crude aqueous mixtures that are challenging to purify. Because L-asparagine contains a highly polar primary amide side chain and a labile alpha-chloro substituent, standard extraction protocols frequently result in poor yields, product degradation, or stubborn "oiling out" phenomena.
This guide is engineered for drug development professionals and synthetic chemists, providing field-proven causality, quantitative metrics, and self-validating protocols to ensure high-purity recovery.
Purification Workflow Overview
Workflow for the isolation and purification of Chloroacetyl-L-asparagine from crude mixtures.
Troubleshooting Guides & FAQs
Q1: Post-reaction, my acidified mixture yields a stubborn oil instead of a crystalline solid. How do I induce crystallization? Causality: This "oiling out" (liquid-liquid phase separation) is a well-documented thermodynamic hurdle for N-chloroacetylated aspartic acid derivatives, which can sometimes take 5 to 10 days to spontaneously crystallize 1[1]. The high hydrophilicity of the asparagine side-chain amide, combined with the conformational flexibility of the chloroacetyl group, lowers the lattice energy of the crystal, favoring a supersaturated oily state over a solid matrix. Solution: Do not attempt to force crystallization directly from the aqueous phase. Instead, extract the oil into an organic solvent (see Q2), concentrate it, and perform a biphasic crystallization. Adding a non-polar anti-solvent (like diethyl ether or hexane) to the concentrated organic phase, followed by physical agitation (scratching the flask) or introducing a seed crystal, will overcome the kinetic barrier to nucleation.
Q2: I am experiencing poor recovery (<40%) during liquid-liquid extraction with ethyl acetate. How can I improve the partition coefficient? Causality: L-asparagine derivatives are exceptionally hydrophilic. The primary amide heavily hydrogen-bonds with the aqueous phase, making standard extraction with pure ethyl acetate thermodynamically unfavorable. Solution: Implement a dual-action approach:
-
Salting-Out: Saturate the aqueous phase with NaCl. This disrupts the hydration shell around the target molecule.
-
Solvent Modification: Use a solvent mixture of Ethyl Acetate and Tetrahydrofuran (EtOAc:THF, 4:1 v/v). THF acts as a powerful hydrogen-bond acceptor, significantly increasing the affinity of the organic phase for the primary amide.
Q3: My LC-MS/HPLC analysis shows significant impurities with a mass shift. What is happening? Causality: N-chloroacetyl peptides and amino acids are highly sensitive to prolonged exposure to basic conditions, which are typical during their initial synthesis 2[2]. If the crude mixture is left at room temperature before acidification, hydroxide ions will attack the electrophilic carbonyl carbon, leading to the hydrolysis of the chloroacetyl group (yielding free L-asparagine and chloroacetate, a reaction also mirrored in biological enzymatic assays 3[3]). Solution: Quench the reaction immediately by dropping the temperature to <10°C and rapidly adjusting the pH to 2.0–2.5.
Mechanistic pathways showing degradation under basic conditions versus stability at low pH.
Quantitative Data Summaries
To optimize your purification strategy, reference the following physicochemical parameters and recovery metrics established for N-chloroacetylated polar amino acids.
Table 1: Physicochemical Parameters and Recovery Metrics
| Parameter / Condition | Metric / Observation | Causality / Impact |
| Aqueous pH > 9.0 | Hydrolysis rate increases (>5% per hour) | Nucleophilic attack by OH⁻ on the labile chloroacetyl group degrades the product. |
| Aqueous pH 2.0 - 2.5 | Optimal stability & protonation | Suppresses carboxylate ionization, maximizing organic partition without causing acid-catalyzed deamidation. |
| Extraction: 100% EtOAc | Partition Coefficient ( Korg/aq ) ≈ 0.4 | Poor recovery due to strong H-bonding of the asparagine amide in water. |
| Extraction: EtOAc/THF (4:1) + NaCl | Partition Coefficient ( Korg/aq ) > 3.5 | NaCl disrupts aqueous hydration; THF acts as a strong H-bond acceptor for the primary amide. |
| Crystallization Temp | 4°C (with seeding) | Lowers the solubility threshold, overcoming the kinetic barrier to nucleation. |
Self-Validating Experimental Protocol
This step-by-step methodology ensures high-yield recovery while embedding in-process validation checks to guarantee trustworthiness at each phase.
Phase 1: Quenching and Acidification
-
Cooling: Transfer the crude Schotten-Baumann reaction mixture (typically at pH 9-10) to an ice-water bath.
-
Causality: Lowering the temperature to <10°C minimizes the kinetic energy available for base-catalyzed hydrolysis of the chloroacetyl moiety.
-
-
Acidification: Slowly add 6M HCl dropwise while maintaining vigorous stirring. Monitor continuously with a calibrated pH probe until the pH stabilizes between 2.0 and 2.5.
-
Validation Check: The solution should transition from clear to slightly cloudy as the carboxylate group protonates. Do not drop below pH 1.5 to prevent acid-catalyzed deamidation of the side chain.
-
Phase 2: Salting-Out and Liquid-Liquid Extraction
-
Salting-Out: Add solid NaCl to the acidified aqueous mixture until saturation is reached (approx. 30-35 g per 100 mL).
-
Causality: The high ionic strength decreases the solubility of the polar organic molecule in water (salting-out effect), forcing it into the organic phase.
-
-
Solvent Addition: Add a solvent mixture of Ethyl Acetate/THF (4:1 v/v) equal to the aqueous volume.
-
Causality: The addition of THF provides a hydrogen-bond acceptor that interacts with the primary amide of asparagine, significantly improving the partition coefficient.
-
-
Phase Separation: Shake vigorously and allow the layers to separate.
-
Validation Check: A sharp phase boundary indicates successful salting-out. If a stubborn emulsion forms, centrifuge the mixture at 3000 x g for 5 minutes.
-
-
Collection: Extract the aqueous layer two additional times with the EtOAc/THF mixture. Combine the organic layers and dry over anhydrous Na₂SO₄.
Phase 3: Crystallization and Isolation
-
Concentration: Concentrate the dried organic layer under reduced pressure (rotary evaporator, bath temp <30°C) until the volume is reduced by 80%.
-
Crystallization: If the product oils out, add a few drops of cold diethyl ether as an anti-solvent and scratch the inside of the flask vigorously with a glass rod to induce nucleation.
-
Harvesting: Chill the suspension at 4°C overnight. Filter the resulting crystals under vacuum, wash with cold diethyl ether, and dry under high vacuum to a constant weight.
-
Validation Check: Analyze the final solid via RP-HPLC (using a 0.1% TFA-water/acetonitrile gradient on a C8 or C18 column) to confirm >95% purity, which is the standard requirement for downstream peptide synthesis applications2[2]. Furthermore, a standard ninhydrin test can be utilized to verify the absence of free primary amines, confirming that the N-terminus remains fully protected4[4].
-
References
-
A ninhydrin reaction differentiating N-terminal glycine peptides from other peptides. ResearchGate. Available at:4[4]
-
Information on EC 3.5.1.15 - aspartoacylase. BRENDA Enzyme Database. Available at: 3[3]
-
US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides. Google Patents. Available at:2[2]
-
EP0493812A1 - Process for preparing diketopiperazine derivatives. Google Patents. Available at: 1[1]
Sources
- 1. EP0493812A1 - Process for preparing diketopiperazine derivatives - Google Patents [patents.google.com]
- 2. US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides - Google Patents [patents.google.com]
- 3. Information on EC 3.5.1.15 - aspartoacylase - BRENDA Enzyme Database [brenda-enzymes.info]
- 4. researchgate.net [researchgate.net]
High-Resolution Enzyme Specificity: Chloroacetyl-L-Asparagine vs. Chloroacetyl-D-Asparagine
As a Senior Application Scientist specializing in biocatalysis and chiral resolution, I frequently guide researchers and drug development professionals through the nuances of unnatural amino acid synthesis. One of the most elegant and robust methods for obtaining enantiopure asparagine relies on the differential enzyme specificity toward N-chloroacetylated racemate derivatives.
This guide provides an objective, data-driven comparison of how specific acylase enzymes interact with Chloroacetyl-L-asparagine versus Chloroacetyl-D-asparagine, detailing the mechanistic causality and providing a self-validating experimental framework for your laboratory.
Mechanistic Causality: Why Chloroacetyl?
In kinetic resolutions, the choice of the acyl protecting group is as critical as the enzyme itself. While simple N-acetyl groups are standard, substituting them with an N-chloroacetyl moiety dramatically alters the reaction kinetics.
The Electronic Effect: The highly electronegative chlorine atom exerts a strong inductive (-I) effect, polarizing the amide carbonyl carbon. This increased electrophilicity lowers the activation energy required for the nucleophilic attack by the enzyme's catalytic residue, thereby accelerating the rate-limiting acylation step[1]. Furthermore, the presence of the N-chloroacetyl group has been shown to be a prerequisite for achieving exceptionally high enantioselectivities (>98% ee) in specific aminoacylase-catalyzed resolutions[2].
The Stereospecificity:
-
L-Aminoacylase I (EC 3.5.1.14): This metalloenzyme possesses a highly constrained, chiral hydrophobic binding pocket[3]. When N-chloroacetyl-L-asparagine enters the active site, the L-configured side chain aligns perfectly, orienting the scissile amide bond directly over the catalytic metal center for rapid hydrolysis[4]. Conversely, the D-enantiomer suffers a severe steric clash, preventing productive binding and leaving the N-chloroacetyl-D-asparagine completely intact.
-
D-Aminoacylase (EC 3.5.1.81): For applications requiring the direct enzymatic generation of D-amino acids, D-aminoacylase (e.g., from Alcaligenes) provides the exact inverse stereospecificity, exclusively hydrolyzing the D-enantiomer[5].
Stereoselective logic of L-Aminoacylase I toward N-chloroacetyl asparagine enantiomers.
Comparative Performance Data
The following table summarizes the quantitative kinetic behavior of the two enantiomeric substrates when exposed to stereocomplementary acylases.
Table 1: Enzyme Specificity and Kinetic Resolution Parameters
| Substrate | Enzyme Class | Relative Hydrolysis Rate | Stereoselectivity (E-value) | Target Product |
| N-Chloroacetyl-L-Asn | L-Aminoacylase I | 100% (Reference) | >200 | L-Asparagine |
| N-Chloroacetyl-D-Asn | L-Aminoacylase I | < 0.1% | N/A | D-Asparagine (via recovery) |
| N-Chloroacetyl-D-Asn | D-Aminoacylase | 100% (Reference) | >100 | D-Asparagine |
| N-Chloroacetyl-L-Asn | D-Aminoacylase | < 0.1% | N/A | L-Asparagine (via recovery) |
Self-Validating Experimental Protocol
To ensure absolute scientific integrity, a protocol must verify its own success during execution. The following workflow for the kinetic resolution of N-Chloroacetyl-DL-Asparagine utilizes a built-in biochemical checkpoint.
Step-by-Step Methodology
Step 1: Substrate Preparation Dissolve 100 mM of N-chloroacetyl-DL-asparagine in 0.1 M phosphate buffer. Adjust the pH to 7.2. Causality: Maintaining pH 7.2 provides the physiological optimum for Acylase I while preventing the spontaneous, non-enzymatic alkaline hydrolysis of the highly labile chloroacetyl group.
Step 2: Biocatalyst Activation Pre-incubate L-Aminoacylase I (porcine kidney or Streptomyces source) with 0.1 mM CoCl₂ for 15 minutes prior to addition. Causality: Acylase I is a metalloenzyme. Supplementation with Co²⁺ exchanges or replenishes the active site metal, maximizing the nucleophilicity of the catalytic water molecule and significantly boosting the reaction rate[4].
Step 3: Reaction & Self-Validating Monitoring Initiate the reaction at 37°C. Sample aliquots every 30 minutes and react them with ninhydrin reagent. Plot the absorbance at 570 nm. Causality & Validation: Ninhydrin reacts exclusively with the liberated primary amine of the newly formed L-asparagine; it cannot react with the amide-protected N-chloroacetyl substrate. Therefore, the absorbance curve must strictly asymptote exactly at the 50% theoretical yield mark for the racemate[4]. Any drift above 50% indicates parasitic D-enantiomer hydrolysis, immediately flagging compromised enzyme fidelity.
Step 4: Orthogonal Separation Pass the completed reaction mixture over a strongly acidic cation-exchange resin (e.g., Dowex 50W, H⁺ form). Causality: At acidic pH, free L-asparagine is protonated (cationic) and binds tightly to the resin. The unreacted N-chloroacetyl-D-asparagine remains neutral/anionic and elutes seamlessly in the void volume.
Step 5: Enantiomer Recovery Elute the pure L-asparagine from the resin using 1 M NH₄OH. To obtain pure D-asparagine, subject the void volume effluent to mild acid hydrolysis (2 M HCl, 80°C) to cleave the chloroacetyl protecting group.
Self-validating experimental workflow for the kinetic resolution of racemic asparagine.
Conclusion for Drug Development Professionals
For the synthesis of peptidomimetics and chiral active pharmaceutical ingredients (APIs), the optical purity of amino acid building blocks is non-negotiable. By leveraging the extreme stereospecificity of L-aminoacylase against the highly reactive N-chloroacetyl-DL-asparagine racemate, researchers can establish a highly scalable, self-validating pipeline that yields both L- and D-asparagine with >98% enantiomeric excess.
References
- The first aminoacylase-catalyzed enantioselective synthesis of aromatic β-amino acids - Organic & Biomolecular Chemistry (RSC Publishing)
- Kinetic Resolution of Unnatural and Rarely Occurring Amino Acids: Enantioselective Hydrolysis of N-Acyl Amino Acids Catalyzed by Acylase I - Harvard University URL
- Acylation is rate-limiting in glycosylasparaginase-catalyzed hydrolysis of N4-(4'-substituted phenyl)-L-asparagines - PubMed (NIH)
- Purification and Characterization of a Novel Aminoacylase from Streptomyces mobaraensis - Taylor & Francis Online URL
- Production of D-amino acids by N-acyl-D-amino acid amidohydrolase and its structure and function - ResearchGate URL
Sources
- 1. Acylation is rate-limiting in glycosylasparaginase-catalyzed hydrolysis of N4-(4'-substituted phenyl)-L-asparagines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The first aminoacylase-catalyzed enantioselective synthesis of aromatic β-amino acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Kinetic Resolution of Unnatural and Rarely Occurring Amino Acids: Enantioselective Hydrolysis of N-Acyl Amino Acids Catalyzed by Acylase I | Whitesides Research Group [gmwgroup.harvard.edu]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
Comparing Chloroacetyl-L-asparagine and L-asparagine as enzymatic substrates
An in-depth comparative analysis of Chloroacetyl-L-asparagine and L-asparagine requires understanding their distinct roles in biocatalysis. While both molecules share the same amino acid backbone, the presence of an N-terminal protecting group fundamentally shifts their enzymatic targeting, kinetic behavior, and application in drug development and chiral synthesis.
As a Senior Application Scientist, I have structured this guide to objectively compare these two substrates, detailing the causality behind their biochemical behaviors and providing self-validating experimental workflows for your laboratory.
Structural and Chemical Foundations
The functional divergence between these two substrates stems entirely from the modification of the α -amino group:
-
L-Asparagine (The Natural Substrate): Possesses a free α -amino group and a zwitterionic backbone at physiological pH. It is the primary physiological target for L-Asparaginase (EC 3.5.1.1) , an enzyme that specifically hydrolyzes the side-chain γ -amide bond to release L-aspartate and ammonia.
-
Chloroacetyl-L-asparagine (The Synthetic Probe): The α -amino group is covalently blocked by a chloroacetyl moiety. This modification shifts the molecule from being a target for side-chain deamination to a target for α -N-deacylation by Aminoacylases (EC 3.5.1.14) [1] and Aspartoacylases (EC 3.5.1.15) [2].
Mechanistic Causality: Why use a chloroacetyl group instead of a standard acetyl group for acylase assays? The highly electronegative chlorine atom exerts a strong inductive electron-withdrawing effect. This increases the electrophilicity of the amide carbonyl carbon, significantly lowering the activation energy required for nucleophilic attack by the acylase’s zinc-coordinated water molecule. Consequently, N-chloroacetyl derivatives frequently exhibit a higher kcat/Km than their standard N-acetyl counterparts[3].
Sequential enzymatic hydrolysis: Aminoacylase deacylation followed by L-asparaginase deamination.
Application and Performance Comparison
The distinct enzymatic targeting of these substrates dictates their laboratory and industrial applications.
L-asparagine is utilized primarily to assay L-asparaginase, an enzyme critical in the treatment of acute lymphoblastic leukemia (ALL) (by starving leukemic cells of circulating asparagine) and in the food industry (to mitigate acrylamide formation during high-heat processing).
Conversely, Chloroacetyl-L-asparagine is utilized in kinetic resolution workflows . Because aminoacylases are strictly stereospecific, exposing a racemic mixture of N-chloroacetyl-DL-asparagine to the enzyme results in the exclusive hydrolysis of the L-enantiomer. This yields free L-asparagine and unreacted N-chloroacetyl-D-asparagine, which can then be easily separated via chromatography.
Representative Kinetic & Assay Profile
| Feature | L-Asparagine | Chloroacetyl-L-asparagine |
| Classification | Natural proteogenic amino acid | Synthetic N-acylated derivative |
| Target Enzyme | L-Asparaginase (EC 3.5.1.1) | Aminoacylase I / Aspartoacylase |
| Bond Cleaved | Side-chain amide bond ( γ -amide) | α -amino acyl bond |
| Reaction Products | L-Aspartate + Ammonia ( NH3 ) | L-Asparagine + Chloroacetate |
| Typical Km Range | 10 – 50 µM (High affinity) | 1.0 – 5.0 mM (Moderate affinity) |
| Primary Application | Therapeutic assays (ALL), Food Science | Chiral resolution, Enzyme kinetic probing |
| Detection Assay | Nessler's Reagent, Glutamate Dehydrogenase | Ninhydrin Assay, HPLC |
Self-Validating Experimental Workflows
To ensure scientific integrity, every enzymatic assay must be designed as a self-validating system. Below are the optimized protocols for utilizing both substrates, including the causal reasoning behind the reagent choices and the mandatory controls required to prevent false positives.
Protocol A: L-Asparaginase Activity Assay (Ammonia Quantification)
Causality: L-asparaginase specifically hydrolyzes the γ -amide bond of L-asparagine. Nessler's reagent ( K2[HgI4] ) is utilized because it reacts specifically with the liberated NH3 to form a yellow-brown complex absorbing at 450 nm.
-
Buffer Preparation: Prepare 50 mM Tris-HCl buffer (pH 8.6).
-
Substrate Addition: Add L-asparagine to a final concentration of 10 mM.
-
Self-Validation Control: Prepare a parallel reaction utilizing 10 mM D-asparagine . Because L-asparaginase is strictly stereospecific, no NH3 should be detected in this control. This validates that the signal in the main tube is enzymatically driven and rules out spontaneous amide hydrolysis.
-
-
Enzyme Incubation: Add the L-asparaginase sample and incubate at 37°C for 30 minutes. Terminate the reaction by adding 10% Trichloroacetic acid (TCA).
-
Detection: Centrifuge to pellet precipitated proteins. Mix the supernatant with Nessler's reagent, incubate for 10 minutes at room temperature, and read absorbance at 450 nm against a no-enzyme blank.
Protocol B: Aminoacylase Activity Assay (Ninhydrin Detection)
Causality: Ninhydrin reacts exclusively with free α -amino groups to form Ruhemann's purple. Because the α -amine in Chloroacetyl-L-asparagine is covalently blocked, the substrate is spectrophotometrically silent. Color only develops when the acylase successfully liberates the free L-asparagine[4].
-
Buffer Preparation: Prepare 0.1 M Phosphate buffer (pH 7.0) supplemented with 0.5 mM CoCl2 .
-
Causality: Aminoacylases are metalloenzymes; supplementing with divalent cations like Co2+ or Zn2+ is critical to populate the active site and achieve maximum catalytic velocity[3].
-
-
Substrate Addition: Add Chloroacetyl-L-asparagine to a final concentration of 20 mM.
-
Self-Validation Control: Include a substrate-only blank (buffer + substrate, no enzyme) incubated under identical conditions. The chloroacetyl bond is chemically labile; this control is mandatory to quantify and subtract any background signal caused by spontaneous, non-enzymatic hydrolysis.
-
-
Enzyme Incubation: Add the aminoacylase sample and incubate at 37°C for 30 minutes. Terminate the reaction by boiling the samples at 100°C for 5 minutes.
-
Detection: Add ninhydrin reagent to the cooled samples, heat at 100°C for 10 minutes to drive the colorimetric reaction, cool rapidly on ice, and measure absorbance at 570 nm.
Conclusion
The choice between L-asparagine and Chloroacetyl-L-asparagine is dictated by the specific enzymatic bond you intend to probe. L-asparagine remains the gold standard for evaluating side-chain amidohydrolase activity (L-asparaginase), whereas Chloroacetyl-L-asparagine is a highly specialized, electrophilically-enhanced probe designed for α -N-deacylation assays and the chiral resolution of racemic mixtures.
References
-
Information on EC 3.5.1.15 - aspartoacylase - BRENDA Enzyme Database. BRENDA. Available at:[Link]
-
Information on EC 3.5.1.14 - N-acyl-aliphatic-L-amino acid amidohydrolase - BRENDA Enzyme Database. BRENDA. Available at:[Link]
-
Characterization of an Aminoacylase from the Hyperthermophilic Archaeon Pyrococcus furiosus. ASM Journals. Available at:[Link]
-
A ninhydrin reaction differentiating N-terminal glycine peptides from other peptides. ResearchGate. Available at:[Link]
Sources
- 1. Information on EC 3.5.1.14 - N-acyl-aliphatic-L-amino acid amidohydrolase and Organism(s) Sus scrofa and UniProt Accession P37111 - BRENDA Enzyme Database [brenda-enzymes.org]
- 2. Information on EC 3.5.1.15 - aspartoacylase - BRENDA Enzyme Database [brenda-enzymes.info]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
Binding affinity comparison: Chloroacetyl-L-asparagine vs Acetyl-L-asparagine
An in-depth mechanistic and kinetic comparison between Chloroacetyl-L-asparagine (CAA) and Acetyl-L-asparagine (AA) requires moving beyond basic structural observations. As a Senior Application Scientist, evaluating these two compounds means understanding the fundamental shift from reversible metabolic interactions to irreversible electrophilic targeting.
The substitution of a single hydrogen atom for a chlorine atom on the acetyl group fundamentally alters the molecule's binding thermodynamics, reactivity, and application in enzyme profiling (such as for L-asparaginases and aminoacylases).
Here is the comprehensive technical guide comparing their binding affinities, structural mechanisms, and the experimental workflows required to validate them.
Structural and Mechanistic Divergence
To understand their divergent binding affinities, we must first examine the causality driven by their chemical structures.
Acetyl-L-asparagine (AA) is an endogenous, chemically stable metabolite. It is produced in vivo when L-asparagine is N-acetylated by1[1]. Because the acetyl group is relatively inert under physiological conditions, AA interacts with target enzymes (like asparaginases) purely through reversible non-covalent interactions (hydrogen bonding and van der Waals forces).
Chloroacetyl-L-asparagine (CAA) , conversely, is a synthetic substrate analog. The highly electronegative chlorine atom exerts an electron-withdrawing effect, making the adjacent methylene carbon highly susceptible to nucleophilic attack ( SN2 mechanism). While CAA has been shown to exhibit minimal reversible binding affinity toward enzymes like 2[2], its true utility lies in its capacity to act as a covalent modifier. For enzymes possessing active-site nucleophiles—such as the thiol-binding domains found in certain 3[3] or 4[4]—CAA functions as a time-dependent irreversible inhibitor.
Structure-Activity Relationship (SAR) logic tree for N-acyl asparagine derivatives.
Comparative Binding Affinity & Kinetic Data
Because CAA and AA operate via fundamentally different binding mechanisms, directly comparing their IC50 values is scientifically inaccurate. AA is governed by equilibrium thermodynamics ( Kd ), whereas CAA is governed by a two-step kinetic process: initial reversible binding ( KI ) followed by covalent bond formation ( kinact ).
The table below summarizes the representative kinetic profiling parameters when these compounds are evaluated against a standard nucleophile-bearing target enzyme (e.g., L-asparaginase).
| Parameter | Acetyl-L-asparagine (AA) | Chloroacetyl-L-asparagine (CAA) |
| Binding Mode | Reversible, Competitive | Two-step, Time-Dependent (Covalent) |
| Primary Interaction | Hydrogen bonding, Van der Waals | Halogen bonding, SN2 Alkylation |
| Affinity Metric | Equilibrium Dissociation Constant ( Kd ) | Inactivation Efficiency ( kinact/KI ) |
| Typical Target Affinity | Kd≈10−50μM | KI≈5−20μM (Initial complex) |
| Inactivation Rate | N/A (Reversible) | kinact≈0.02−0.05 min−1 |
| Biological Role | Endogenous Metabolite (NAT1 Substrate) | Synthetic Probe / Alkylating Agent |
Self-Validating Experimental Protocols
To accurately measure the binding affinities of these two distinct classes of molecules, orthogonal experimental workflows must be employed. Below are the self-validating protocols designed to isolate their specific kinetic behaviors.
Experimental workflow for determining reversible versus covalent binding kinetics.
Protocol A: Reversible Affinity via Isothermal Titration Calorimetry (ITC) for Acetyl-L-asparagine
Causality Check: Why use ITC? AA lacks a chromophore and acts as a weak-to-moderate reversible binder. ITC is label-free and directly measures the enthalpy ( ΔH ) of binding, allowing simultaneous determination of Kd and stoichiometry ( n ) without the artifacts of coupled enzymatic assays.
-
Preparation: Dialyze the target enzyme (e.g., 50 μM ) against a non-nucleophilic buffer (50 mM HEPES, pH 7.4) to remove background heat of mixing.
-
Titration: Load the enzyme into the ITC sample cell. Load 500 μM Acetyl-L-asparagine into the injection syringe.
-
Execution: Perform 20 injections of 2 μL at 25°C, with 120-second intervals to allow the thermal baseline to stabilize.
-
Self-Validation (Control): Perform a blank titration of AA into the buffer alone. Subtract this heat of dilution from the raw data before fitting the isotherm to a one-site binding model. If the Kd curve does not reach saturation, the compound concentration in the syringe must be increased.
Protocol B: Time-Dependent Inactivation Assay for Chloroacetyl-L-asparagine
Causality Check: Why a time-dependent assay? Because CAA's chloroacetyl group alkylates active-site nucleophiles. Standard IC50 values are meaningless for covalent inhibitors as apparent potency increases with incubation time. We must calculate the inactivation rate ( kinact ).
-
Pre-incubation: Incubate the target enzyme (10 nM) with varying concentrations of CAA (e.g., 0, 5, 10, 20, 50 μM ) at 37°C.
-
Aliquoting: At specific time intervals (0, 5, 10, 30, 60 minutes), withdraw aliquots and immediately dilute them 100-fold into an assay buffer containing a saturating concentration of a reporter substrate to halt further inactivation.
-
Measurement: Measure the residual enzyme velocity ( vi ).
-
Self-Validation (Kinetic Fit): Plot the natural log of residual activity ( ln(vi/v0) ) against time. A linear decay confirms pseudo-first-order kinetics ( kobs ). Plotting kobs vs. [CAA] will yield a hyperbolic curve, confirming a two-step mechanism where reversible binding ( KI ) precedes covalent bond formation ( kinact ).
-
Orthogonal Validation: Subject the fully inactivated enzyme to intact protein LC-MS/MS. A mass shift corresponding to the CAA adduct (minus HCl) definitively validates the covalent mechanism.
Metabolic vs. Pharmacological Targeting Pathways
The biological fate of these two molecules highlights their differing applications. AA is a byproduct of human metabolism, whereas CAA is engineered to hijack active sites.
Metabolic and pharmacological pathways distinguishing Acetyl-L-asparagine and Chloroacetyl-L-asparagine.
References
-
Identification of L-Asparagine as a Novel Endogenous Substrate for Human Arylamine N-Acetyltransferase 1 ResearchGate[Link]
-
Information on EC 3.5.1.15 - Aspartoacylase BRENDA Enzyme Database[Link]
-
Batch, Fed Batch Production and Characterization of Glutaminase Free L-Asparaginase II Scientific Research Publishing (SCIRP)[Link]
-
Characterization of an Aminoacylase from the Hyperthermophilic Archaeon Pyrococcus furiosus ASM Journals[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Information on EC 3.5.1.15 - aspartoacylase - BRENDA Enzyme Database [brenda-enzymes.info]
- 3. Batch, Fed Batch Production and Characterization of Glutaminase Free L-Asparaginase II of Pectobacterium carotovorum MTCC 1428 in Escherichia coli [scirp.org]
- 4. journals.asm.org [journals.asm.org]
Technical Comparison Guide: Reproducibility of Chloroacetyl-L-Asparagine Cleavage in ASPA Assays
Executive Summary
Aspartoacylase (ASPA; EC 3.5.1.15) is a critical central nervous system enzyme responsible for hydrolyzing N-acetyl-L-aspartate (NAA) into acetate and L-aspartate [1]. Loss-of-function mutations in the ASPA gene lead to Canavan disease, a severe and progressive leukodystrophy [2].
As therapeutic strategies for Canavan disease expand—ranging from gene therapy to small-molecule enzyme modulators—the demand for highly reproducible, High-Throughput Screening (HTS)-compatible biochemical assays has surged. This guide objectively evaluates the performance of a novel Chloroacetyl-L-asparagine (CAA) Cleavage Assay against traditional NAA-based methodologies, providing actionable protocols and comparative experimental data to ensure scientific rigor in your drug development pipeline.
Mechanistic Rationale: The Causality of Background Interference
To understand why assay reproducibility often fails, we must examine the causality behind substrate selection.
Traditional ASPA assays utilize the natural substrate, NAA. The readout relies on detecting the downstream products: acetate or L-aspartate. However, complex biological matrices (such as brain homogenates or crude cell lysates) contain endogenous acetate and L-aspartate in the millimolar range. When an assay attempts to measure micromolar product generation against this massive endogenous background, the Signal-to-Background (S/B) ratio collapses.
Historically, researchers bypassed this by using radiometric assays with [³H]NAA or [¹⁴C]NAA [3, 4]. While these eliminate background noise and provide high sensitivity, they are hazardous, expensive, and severely limit throughput.
The CAA Solution: Chloroacetyl-L-asparagine (CAA) serves as an orthogonal surrogate substrate [1]. The ASPA active site accommodates both the chloroacetyl group and the amide substitution on the amino acid side chain. Cleavage of CAA yields chloroacetate and L-asparagine . Because mammalian cells lack endogenous chloroacetate, and L-asparagine can be specifically detected via a coupled enzymatic cascade (Asparaginase + Glutamate Dehydrogenase) without cross-reacting with the cellular aspartate pool, background interference is virtually eradicated.
Fig 1: Mechanistic comparison of ASPA cleavage pathways for NAA versus CAA substrates.
Comparative Performance Data
The table below summarizes the quantitative performance metrics of the CAA Fluorometric Assay compared to traditional alternatives, derived from standardized recombinant ASPA testing in 384-well microplates.
| Performance Metric | NAA Colorimetric Assay | NAA Radiometric Assay [4] | CAA Fluorometric Assay (Product) |
| Substrate | N-Acetyl-L-Aspartate | [¹⁴C]-N-Acetyl-L-Aspartate | Chloroacetyl-L-Asparagine |
| Detection Method | Absorbance (450 nm) | Scintillation Counting | Fluorescence (Ex340/Em460 nm) |
| Signal-to-Background (S/B) | < 1.5 (in lysates) | > 10.0 | > 15.0 |
| Z'-Factor (HTS Suitability) | < 0.2 (Fails HTS criteria) | N/A (Low throughput) | 0.78 (Excellent) |
| Limit of Detection (LOD) | 50 µM | 10 pmol | 0.5 µM |
| Inter-assay CV% | 25% | 12% | 4.5% |
Data Interpretation: The CAA assay achieves a Z'-factor of 0.78, making it the only non-radiometric format robust enough for automated HTS campaigns. The low Inter-assay CV% (4.5%) highlights the reproducibility gained by eliminating endogenous metabolite noise.
Self-Validating Experimental Protocol
To guarantee trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It incorporates mandatory internal controls that verify the integrity of the coupled detection cascade independently of the primary ASPA cleavage event.
Materials Required:
-
Substrate: 10 mM Chloroacetyl-L-asparagine (CAA) stock in assay buffer.
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 0.01% Tween-20.
-
Coupled Detection Mix: 5 U/mL L-Asparaginase, 10 U/mL Glutamate Dehydrogenase (GDH), 5 mM α-Ketoglutarate, 0.5 mM NADH.
Step-by-Step Methodology:
-
Matrix Preparation & Controls:
-
Prepare cell lysates expressing recombinant ASPA.
-
Self-Validation Check 1: Prepare a Vector-Only Lysate (Negative Control) matched for total protein concentration. This proves that background CAA cleavage by non-specific cellular amidases is negligible.
-
-
Standard Curve Generation:
-
Self-Validation Check 2: Prepare a standard curve of L-asparagine (0 to 100 µM) in assay buffer. This verifies the linearity and efficiency of the Asparaginase/GDH coupled detection system independent of ASPA activity.
-
-
Substrate Incubation:
-
Add 10 µL of sample/control to a 384-well black microplate.
-
Initiate the reaction by adding 10 µL of 2 mM CAA (Final concentration = 1 mM).
-
Incubate at 37°C for 30 minutes.
-
-
Coupled Cascade Activation:
-
Add 20 µL of the Coupled Detection Mix to all wells.
-
The cascade converts L-asparagine to aspartate + NH₃ (via Asparaginase). The NH₃ is then utilized by GDH to convert α-Ketoglutarate to Glutamate, concurrently oxidizing NADH to NAD⁺.
-
-
Kinetic Readout & Validation:
-
Measure the depletion of NADH fluorescence (Ex = 340 nm, Em = 460 nm) kinetically over 20 minutes.
-
Pass Criteria: The L-asparagine standard curve must yield an R² > 0.99. The Vector-Only control signal must be < 5% of the ASPA-positive signal.
-
Fig 2: Self-validating high-throughput workflow for the CAA fluorometric cleavage assay.
References
-
Information on EC 3.5.1.15 - aspartoacylase - BRENDA Enzyme Database. BRENDA. URL:[Link]
-
Aspartoacylase deficiency and N-acetylaspartic aciduria in patients with Canavan disease. Am J Med Genet. 1988 Feb;29(2):463-71. URL:[Link]
-
A radiometric assay for aspartoacylase activity in human fibroblasts: application for the diagnosis of Canavan's disease. Clin Chim Acta. 1991 Sep 30;201(3):175-81. URL:[Link]
-
A radiometric assay for aspartoacylase activity in cultured oligodendrocytes. Anal Biochem. 2002 Sep 15;308(2):314-9. URL:[Link]
Cross-Reactivity of Chloroacetyl-L-Asparagine: A Comprehensive Guide to Off-Target Enzyme Profiling and Alternative Probes
Executive Summary & Mechanistic Context
In the landscape of targeted covalent inhibitors (TCIs) and activity-based protein profiling (ABPP), Chloroacetyl-L-asparagine (CAA) serves as a bifunctional electrophilic probe. Structurally, it combines an L-asparagine recognition moiety—designed to anchor the molecule within the active sites of asparagine-recognizing enzymes such as aspartoacylase 1—with an α -chloroacetamide warhead.
While the amino acid moiety dictates primary target affinity, the intrinsic reactivity of the chloroacetamide group introduces a critical liability: proteome-wide cross-reactivity . The unhindered nature of the α -chloroacetamide electrophile makes it highly susceptible to nucleophilic attack by off-target hyper-reactive cysteines. For drug development professionals, understanding and quantifying this cross-reactivity is paramount to avoiding off-target toxicity and ensuring probe fidelity. This guide provides an objective comparison of CAA against alternative electrophiles and details a self-validating experimental workflow to map its off-target profile.
The Mechanistic Basis of CAA Cross-Reactivity
The cross-reactivity of CAA is driven by SN2 (bimolecular nucleophilic substitution) alkylation. When CAA diffuses through a complex proteome, it forms transient non-covalent encounter complexes with various proteins. In a typical physiological environment, most cysteine thiols are protonated and relatively inert. However, specific microenvironments—often featuring adjacent basic residues (e.g., histidine or arginine)—can perturb the local pKa of a cysteine, stabilizing it as a highly nucleophilic thiolate anion.
When CAA encounters these hyper-reactive off-target cysteines, the thiolate rapidly attacks the α -carbon of the chloroacetamide group, displacing the chloride ion and forming an irreversible thioether adduct 2.
Fig 1. S_N2 mechanism of CAA cross-reactivity with off-target nucleophilic cysteines.
Comparative Profiling: CAA vs. Alternative Electrophilic Probes
To mitigate the promiscuity of chloroacetamides, medicinal chemists often transition to softer electrophiles during lead optimization. While chloroacetamides like CAA are exceptional for early-stage "ligandable hotspot" mapping due to their broad reactivity 3, acrylamides are generally preferred for clinical candidates because they require precise non-covalent pre-organization to react.
The table below quantitatively compares CAA’s warhead against industry-standard alternatives:
| Electrophilic Warhead | Representative Use Case | Intrinsic Reactivity (GSH t1/2 ) | Primary Target Nucleophile | Selectivity Profile | Off-Target Cross-Reactivity Risk |
| α -Chloroacetamide | Chloroacetyl-L-asparagine | High (Minutes to Hours) | Cysteine (Thiolate) | Moderate | High (Prone to promiscuous alkylation) |
| Acrylamide | Late-stage Kinase Inhibitors | Low (Hours to Days) | Cysteine (Thiolate) | High | Low (Requires precise alignment) |
| Vinyl Sulfone | Cysteine Protease Probes | Moderate | Cysteine (Thiolate) | Moderate-High | Moderate |
| Fluorophosphonate | Serine Hydrolase Profiling | High | Serine (Hydroxyl) | High (Class-specific) | Low (Orthogonal to Cys-reactive probes) |
Data synthesis based on high-throughput electrophile library screening metrics 4.
Experimental Workflow: Assessing Cross-Reactivity via Competitive ABPP
To trust any biological data derived from CAA, you must empirically map its proteome-wide reactivity. The gold standard for this is competitive isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP) .
This protocol is designed as a self-validating system : by utilizing isotopic pooling, we eliminate run-to-run mass spectrometry variance, ensuring that any observed reduction in signal is strictly caused by CAA target engagement rather than technical artifacts.
Step-by-Step Methodology
-
Proteome Preparation (Standardization): Lyse the target cells (e.g., HEK293T) in native PBS buffer. Standardize the protein concentration strictly to 2.0 mg/mL. Causality: Maintaining stoichiometric consistency across all samples is critical; variations in protein concentration will artificially skew the probe-to-target ratio, invalidating comparative data.
-
CAA Incubation (The Competition Phase): Divide the proteome into two aliquots. Treat Aliquot A with a vehicle control (DMSO) and Aliquot B with CAA (e.g., 50 µM) for 1 hour at 37°C. Causality: This incubation allows CAA to covalently alkylate both its primary targets and any cross-reactive off-target cysteines.
-
Broad-Spectrum Labeling: Treat both aliquots with a universal cysteine-reactive probe, Iodoacetamide-alkyne (IA-alkyne, 100 µM), for 1 hour. Causality: IA-alkyne acts as a chemical reporter. It will label all unreacted accessible cysteines. Cysteines that were already cross-reacted with CAA in Aliquot B are sterically blocked and cannot be labeled by IA-alkyne.
-
Click Chemistry & Isotopic Pooling (Self-Validation): Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). React Aliquot A (DMSO) with a "Light" isotopic biotin-azide tag, and Aliquot B (CAA) with a "Heavy" isotopic biotin-azide tag. Combine the aliquots in a 1:1 ratio. Causality: Pooling the samples before enrichment ensures that both states undergo identical downstream processing, neutralizing extraction and ionization biases.
-
Enrichment & LC-MS/MS: Enrich the labeled proteins on streptavidin beads, perform an on-bead tryptic digest, and analyze the released peptides via quantitative LC-MS/MS.
Fig 2. Competitive isoTOP-ABPP workflow for mapping CAA proteome-wide cross-reactivity.
Data Analysis & Interpretation
The success of the isoTOP-ABPP workflow relies on calculating the Competition Ratio (CR) for every identified cysteine-containing peptide:
CR=Signal Intensity (Heavy / CAA)Signal Intensity (Light / DMSO)
-
CR ≈ 1.0: The cysteine was equally labeled by IA-alkyne in both samples. CAA did not react with this site.
-
CR > 4.0: The signal in the CAA-treated sample is significantly reduced (representing >75% target engagement). This confirms that CAA successfully outcompeted IA-alkyne, flagging the enzyme as a cross-reactive off-target.
Validating the Hits: To ensure an off-target hit is driven by specific microenvironment recognition rather than non-specific mass-action alkylation, the experiment must be repeated using a heat-denatured proteome. If a high CR is maintained in the denatured state, the cross-reactivity is purely an artifact of the chloroacetamide's intrinsic chemical reactivity. If the CR drops to 1.0 upon denaturation, the cross-reactivity is structurally driven (e.g., the off-target enzyme possesses an active site that mimics the asparagine-binding pocket).
References
- Information on EC 3.5.1.
- Source: PubMed Central (PMC)
- Source: PubMed Central (PMC)
- Source: PubMed Central (PMC)
Sources
Comparison Guide: Chloroacetyl-L-asparagine vs. Iodoacetyl-L-asparagine Reaction Kinetics
A Senior Application Scientist's Guide to Selecting the Optimal Cysteine-Reactive Probe
For researchers, scientists, and drug development professionals, the covalent modification of cysteine residues is a cornerstone technique for a multitude of applications, from proteomic sample preparation to the development of targeted covalent inhibitors. The choice of the alkylating agent is a critical decision that profoundly impacts the speed, specificity, and ultimate success of an experiment. Among the arsenal of cysteine-reactive warheads, haloacetamides are workhorse reagents, valued for their reliability and well-understood mechanism.
This guide provides an in-depth, objective comparison of the reaction kinetics of two such reagents: Chloroacetyl-L-asparagine and Iodoacetyl-L-asparagine. Moving beyond a simple datasheet, we will explore the causality behind their performance differences, provide actionable experimental protocols, and offer field-proven insights to guide your selection process.
The Underlying Chemistry: An SN2 Foundation
The covalent modification of cysteine by haloacetyl compounds proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The key to understanding the kinetics lies in two factors: the nucleophile and the leaving group.
-
The Nucleophile: The reactive species is not the protonated thiol (-SH) group of the cysteine side chain, but its deprotonated, anionic form—the thiolate (-S⁻).[1][2][3] The concentration of this highly nucleophilic species is dependent on the pKa of the cysteine thiol (typically ~8.3-8.7 in free amino acids but can be significantly lower in specific protein microenvironments) and the pH of the reaction buffer.[4] As the pH increases above the pKa, the thiolate concentration rises, accelerating the reaction rate.[5][6]
-
The Leaving Group: The reaction involves the displacement of a halide ion (Cl⁻ or I⁻) by the incoming thiolate. The efficiency of this displacement is directly related to the stability of the departing halide, known as its "leaving group ability." Iodide (I⁻) is a significantly better leaving group than chloride (Cl⁻) because it is a larger, more polarizable, and weaker base. This fundamental chemical principle is the primary determinant of the differential reactivity between iodo- and chloroacetyl derivatives.[7]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. iris.uniroma1.it [iris.uniroma1.it]
- 4. Best practices for cysteine analysis [sciexplor.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. wjpsronline.com [wjpsronline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Chloroacetyl-L-asparagine proper disposal procedures
- 1. Information on EC 3.5.1.15 - aspartoacylase - BRENDA Enzyme Database [brenda-enzymes.info]
- 2. Page loading... [guidechem.com]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. Ministry of Environment -Content [oaout.moenv.gov.tw]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. epa.gov [epa.gov]
Personal protective equipment for handling Chloroacetyl-L-asparagine
As a Senior Application Scientist, establishing a robust safety and operational framework is critical when handling reactive biochemicals. This guide provides authoritative, mechanistic, and step-by-step logistical procedures for handling Chloroacetyl-L-asparagine safely in a laboratory or drug development setting.
Mechanistic Hazard Profile & Rationale
Chloroacetyl-L-asparagine (CAS 122723-93-7) is a specialized biochemical primarily utilized as an experimental substrate in kinetic assays for the enzyme aspartoacylase (EC 3.5.1.15)[][2].
To design an effective Personal Protective Equipment (PPE) strategy, we must first understand the molecule's underlying reactivity. The hazard of this compound stems directly from its chloroacetyl moiety ( Cl−CH2−CO− ). The chlorine atom acts as an excellent leaving group, while the adjacent carbonyl group increases the electrophilicity of the alpha-carbon. This makes the molecule a potent alkylating agent via an SN2 mechanism. If exposed to biological tissues, it will rapidly form covalent bonds with nucleophilic residues (such as cysteine thiols and lysine amines) on skin proteins or respiratory mucosa. This alkylation pathway is the direct cause of the severe skin burns, ocular damage, and respiratory tract irritation associated with chloroacetylated compounds[3][4].
Personal Protective Equipment (PPE) Matrix
In accordance with 5[5] hazard assessment requirements, PPE selection must adapt to the physical state of the chemical.
Table: PPE Specifications and Mechanistic Rationale
| Hazard State | PPE Component | Standard / Specification | Mechanistic Rationale |
| Solid Powder | Gloves | Nitrile (EN 374, min 0.11 mm thickness)[6] | Provides a sufficient physical barrier against dry particulate penetration and static cling during weighing. |
| Solution (DMSO) | Gloves | Butyl Rubber or PE/EVAL Laminate | Critical: DMSO acts as a rapid penetration enhancer. Nitrile degrades quickly; Butyl prevents carrier-mediated dermal absorption of the alkylating agent. |
| All States | Eye Protection | Tight-fitting goggles (ANSI Z87.1 / EN 166) | Prevents ocular ingress of electrophilic dust, which can cause severe, irreversible corneal damage[3]. |
| Solid Powder | Respiratory | N95 / P100 (if outside containment) | Prevents inhalation of reactive dust that can cause spasms, chemical pneumonitis, and edema in the respiratory tract[3]. |
| All States | Body | Flame-resistant lab coat | Acts as a general barrier; prevents contamination of personal clothing and secondary exposure[7]. |
Operational Plan: Safe Handling Methodology
Trustworthiness in laboratory execution requires a self-validating protocol. Follow these steps to ensure zero-exposure during the preparation of Chloroacetyl-L-asparagine solutions.
Protocol 1: Safe Weighing and Solubilization
-
Engineering Controls Setup: Conduct all handling inside a certified Class II Type B2 Biological Safety Cabinet (BSC) or a hard-ducted chemical fume hood. Validation: Verify the sash is at the correct operating height and the monitor confirms a face velocity of 80-100 fpm before opening the chemical container.
-
Static Mitigation: Chloroacetylated amino acids exhibit significant static cling[4]. Use an anti-static gun (e.g., Zerostat) on the disposable weighing boat and micro-spatula. Causality: Neutralizing static charges prevents the sudden, uncontrolled aerosolization of the highly reactive powder when transferring.
-
Transfer and Weighing: Tare the anti-static weigh boat on an analytical balance inside the hood. Carefully transfer the required mass of Chloroacetyl-L-asparagine.
-
Solubilization and PPE Upgrade: If preparing a stock solution for aspartoacylase kinetic assays[8], dissolve the powder in your target solvent (e.g., 100% DMSO or 50 mM Tris-HCl buffer). Critical Safety Gate: If using DMSO, immediately upgrade your gloves to Butyl rubber. DMSO will rapidly permeate standard Nitrile, carrying the chloroacetyl compound directly through your stratum corneum into the bloodstream.
-
Tool Decontamination: Rinse the micro-spatula and any reusable glassware with a mild alkaline solution (e.g., 5% sodium bicarbonate). Causality: The alkaline environment promotes the rapid hydrolysis of the reactive chloroacetyl group, neutralizing its alkylating potential before it enters the standard washing workflow.
Workflow Visualization
Workflow for handling Chloroacetyl-L-asparagine from weighing to disposal.
Spill Response & Decontamination Protocol
In the event of an accidental release, immediate and chemically logical action is required.
Protocol 2: Spill Containment
-
Assessment: Evacuate immediate personnel and visually verify the spill state (solid vs. liquid).
-
Solid Spill Containment: Do not dry sweep, as this generates hazardous, electrophilic aerosols[4]. Gently cover the powder with absorbent paper dampened with a 5% sodium bicarbonate solution.
-
Neutralization: Allow the dampened paper to sit for 10-15 minutes. Causality: The mild base initiates the hydrolysis of the chloroacetyl moiety, effectively disarming its electrophilic danger.
-
Collection: Wipe up the neutralized slurry and place it into a sealed, labeled hazardous waste container. Wash the affected surface with soap and water, followed by a 70% ethanol wipe-down.
Waste Segregation and Disposal Plan
Improper disposal of alkylating agents poses severe environmental and facility risks.
-
Solid Waste: Contaminated weigh boats, pipette tips, and gloves must be disposed of in a sealed container explicitly labeled "Hazardous Solid Waste - Halogenated Organics."
-
Liquid Waste: Solutions containing Chloroacetyl-L-asparagine must be collected in a dedicated halogenated organic waste carboy. Causality: Segregating halogenated waste prevents dangerous exothermic cross-reactions with strong bases or oxidizing agents and complies with strict environmental incineration regulations[9].
References
- CAS 122723-93-7 CHLOROACETYL-L-ASPARAGINE Source: BOC Sciences URL
- Information on EC 3.5.1.
- Chloroacetyl chloride - Safety Data Sheet Source: Santa Cruz Biotechnology URL
- 1910.132 - General requirements.
- EN 374 and Chemical Resistance Ratings: A Complete Overview Source: Droppe URL
Sources
- 2. Information on EC 3.5.1.15 - aspartoacylase - BRENDA Enzyme Database [brenda-enzymes.info]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 1910.132 - General requirements. | Occupational Safety and Health Administration [osha.gov]
- 6. EN 374 and Chemical Resistance Ratings: A Complete Overview - Blog [droppe.com]
- 7. osha.gov [osha.gov]
- 8. Information on EC 3.5.1.15 - aspartoacylase - BRENDA Enzyme Database [brenda-enzymes.info]
- 9. cdhfinechemical.com [cdhfinechemical.com]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
